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Foundational

An In-depth Technical Guide to 9-Methyl-1-phenazinol: Structure, Properties, and Scientific Context

This guide provides a detailed technical overview of 9-Methyl-1-phenazinol, a derivative of the phenazine heterocyclic system. Phenazines are a class of nitrogen-containing aromatic compounds produced by various microorg...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed technical overview of 9-Methyl-1-phenazinol, a derivative of the phenazine heterocyclic system. Phenazines are a class of nitrogen-containing aromatic compounds produced by various microorganisms, notably bacteria of the genera Pseudomonas and Streptomyces. These compounds are of significant interest to researchers in drug discovery and agricultural science due to their diverse biological activities, which include antimicrobial, anticancer, and antiparasitic properties.[1] This document will delve into the chemical structure, molecular weight, and inferred methodologies for the synthesis and characterization of 9-Methyl-1-phenazinol, providing a foundational resource for scientists and professionals in the field.

Core Molecular Structure and Properties

9-Methyl-1-phenazinol is a derivative of the parent compound, 1-phenazinol. The core structure consists of a tricyclic system where two benzene rings are fused to a pyrazine ring. In 9-Methyl-1-phenazinol, a hydroxyl (-OH) group is substituted at the 1-position and a methyl (-CH3) group is at the 9-position of the phenazine nucleus.

The molecular formula of 9-Methyl-1-phenazinol is determined to be C₁₃H₁₀N₂O . Based on this, the molecular weight can be calculated with high precision.

PropertyValueSource
IUPAC Name 9-methylphenazin-1-olInferred
Molecular Formula C₁₃H₁₀N₂OInferred
Molecular Weight 210.23 g/mol Calculated
Exact Mass 210.07931 g/mol Calculated
Parent Compound 1-Phenazinol (CID: 135412648)[2]

Below is a diagram illustrating the chemical structure of 9-Methyl-1-phenazinol.

Caption: Chemical structure of 9-Methyl-1-phenazinol.

Proposed Synthesis Pathway

An alternative strategy could be adapted from the synthesis of phenoxazines and other related heterocycles, which utilizes precursors like 4,5-difluoro-1,2-dinitrobenzene.[3]

Proposed Experimental Protocol: Condensation Reaction

  • Reactant Preparation: Equimolar amounts of 4-methylbenzene-1,2-diamine and 3-aminobenzene-1,2-diol are dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

  • Reaction: The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Oxidation: An oxidizing agent, such as air, nitrobenzene, or potassium permanganate, is introduced to facilitate the cyclization and aromatization to the phenazine core.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the crude product is precipitated by pouring it into water. The solid is collected by filtration, washed, and then purified using column chromatography or recrystallization to yield pure 9-Methyl-1-phenazinol.

G cluster_start Starting Materials 4-methylbenzene-1,2-diamine 4-methylbenzene-1,2-diamine Dissolution Dissolve in Glacial Acetic Acid 4-methylbenzene-1,2-diamine->Dissolution 3-aminobenzene-1,2-diol 3-aminobenzene-1,2-diol 3-aminobenzene-1,2-diol->Dissolution Reflux Heat under Reflux (several hours) Dissolution->Reflux Oxidation Introduce Oxidizing Agent Reflux->Oxidation Precipitation Precipitate in Water & Filter Oxidation->Precipitation Purification Column Chromatography or Recrystallization Precipitation->Purification Final_Product Pure 9-Methyl-1-phenazinol Purification->Final_Product

Caption: Proposed workflow for the synthesis of 9-Methyl-1-phenazinol.

Structural Elucidation and Characterization

The definitive structure of a synthesized compound is confirmed through a combination of spectroscopic techniques. For 9-Methyl-1-phenazinol, the following methods would be crucial for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 9-Methyl-1-phenazinol is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the phenazine core. A distinct singlet for the methyl group protons would likely appear in the upfield region (around δ 2.5-3.0 ppm). The proton of the hydroxyl group may appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms. Aromatic carbons generally resonate in the δ 120-150 ppm range. The carbon bearing the hydroxyl group would be shifted downfield, and the methyl carbon would appear at a much higher field (δ 15-25 ppm).[4]

Predicted NMR Data for 9-Methyl-1-phenazinol

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 9.0120 - 150
-CH₃2.5 - 3.015 - 25
-OHVariable (broad singlet)N/A
Aromatic C-OHN/A150 - 160
Aromatic C-NN/A140 - 150

Note: These are predicted values based on related structures and may vary depending on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 9-Methyl-1-phenazinol (C₁₃H₁₀N₂O), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its exact mass (210.07931 Da). The fragmentation pattern would provide further structural information. For the parent compound, 1-phenazinol, a top peak at m/z 196 is observed, corresponding to its molecular weight.[2]

Infrared (IR) Spectroscopy

IR spectroscopy would help identify the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band around 3200-3600 cm⁻¹ for the hydroxyl group.

  • C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹.

  • C=C and C=N stretching vibrations in the aromatic region of 1400-1600 cm⁻¹.

  • A C-O stretching band around 1200-1300 cm⁻¹.

Biological Activity and Potential Applications

While direct studies on the biological activity of 9-Methyl-1-phenazinol are scarce, the broader class of phenazine derivatives is well-known for a wide range of biological effects.

  • Antimicrobial Activity: Many phenazines exhibit potent antibacterial and antifungal properties.[1] This activity is often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that are toxic to microbial cells. It is plausible that 9-Methyl-1-phenazinol would also possess some degree of antimicrobial activity.

  • Anticancer Potential: Certain phenazine derivatives have been investigated for their anticancer properties.[1] These compounds can exert their effects through various mechanisms, including DNA intercalation and inhibition of topoisomerases. The specific substitution pattern on the phenazine core is a key determinant of its biological activity.

  • Biocontrol Agents: Phenazine-producing bacteria are often used as biocontrol agents in agriculture to protect crops from fungal pathogens. The production of phenazines by these bacteria contributes to their ability to suppress the growth of plant pathogens.

Further research is required to determine the specific biological profile of 9-Methyl-1-phenazinol and to evaluate its potential for applications in medicine and agriculture.

Conclusion

9-Methyl-1-phenazinol is a structurally interesting derivative of the phenazine family. While direct experimental data for this specific compound is limited, its chemical properties, synthetic routes, and spectroscopic characteristics can be reasonably inferred from the extensive knowledge of related phenazine compounds. The diverse biological activities associated with the phenazine scaffold suggest that 9-Methyl-1-phenazinol may also possess valuable bioactive properties, warranting further investigation by the scientific community. This guide provides a foundational framework for researchers and drug development professionals to embark on the study of this and other novel phenazine derivatives.

References

  • PubChem. 1-Phenazinol. National Center for Biotechnology Information. [Link]

  • Saleem, M., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 26(17), 5303. [Link]

  • Chen, R., et al. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 29(20), 4783. [Link]

  • Rajendran, S. P., et al. (2021). Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4-methylphenylaminothiazol-5-oyl]naphthalenes. Journal of the Indian Chemical Society, 98(11), 100185. [Link]

  • Gordon, K. C., et al. (2014). Stretching the phenazine MO in dppz: The effect of phenyl and phenyl-ethynyl groups on the photophysics of Re(I) complexes. Dalton Transactions, 43(1), 1-8. [Link]

  • Silva, A. M. S., et al. (2004). Table 4. Observed and calculated 1H NMR chemical shifts (δ, ppm) of 3H-phenoxazin-3-one derivatives. Apparent 3JH,H (Hz) in pa. Magnetic Resonance in Chemistry, 42(10), 875-882. [Link]

  • Tsegay, S., et al. (2023). New Functionalized Phenoxazines and Phenothiazines. ACS Omega, 8(46), 43867–43876. [Link]

  • ChemSynthesis. Phenazines database - synthesis, physical properties. [Link]

  • Song, C., et al. (2024). Bacillus sp. G2112 Detoxifies Phenazine-1-carboxylic Acid by N5 Glucosylation. International Journal of Molecular Sciences, 25(3), 1500. [Link]

  • ResearchGate. (2021). Mass spectra of phenazine derivative compound. [Link]

  • ResearchGate. (2022). (a) ¹H-NMR spectrum of phenazine (1) recorded in CDCl3 at 400 MHz; (b). [Link]

  • Chemical Substance Information. 9-METHYL-PHENAZINE-1-CARBOXYLIC ACID. [Link]

  • PubChem. 9-methylphenazine-1-carboxylic Acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2024). Phenazine-1-carboxylic acid and its derivatives. [Link]

  • ResearchGate. (2014). Representative phenazine structural derivatives. Phenazine methosulfate... [Link]

  • ChemSynthesis. 6-chloro-9-methyl-1-phenazinecarboxylic acid. [Link]

  • Rocchetti, L., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(18), 5484. [Link]

  • Wang, G., et al. (2010). Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives. Molecules, 15(12), 9114-9123. [Link]

  • Hemanth Kumar, K., et al. (2015). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of Chemical and Pharmaceutical Research, 7(3), 1640-1647. [Link]

Sources

Exploratory

Mechanism of Action of 9-Methyl-1-phenazinol in Bacterial Cultures: A Comprehensive Technical Guide

Executive Summary The rise of multidrug-resistant (MDR) bacterial pathogens and the persistence of biofilm-associated infections necessitate the development of novel antimicrobial agents with unconventional mechanisms of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rise of multidrug-resistant (MDR) bacterial pathogens and the persistence of biofilm-associated infections necessitate the development of novel antimicrobial agents with unconventional mechanisms of action. Phenazines—a diverse class of nitrogen-containing heterocyclic redox-active metabolites—have garnered significant attention for their potent antimicrobial properties. This whitepaper provides an in-depth mechanistic analysis of 9-Methyl-1-phenazinol , a highly lipophilic and redox-active phenazine derivative. By synthesizing structure-activity relationships (SAR), redox cycling pathways, and biofilm eradication capabilities, this guide equips researchers and drug development professionals with the foundational knowledge and validated protocols required to leverage this compound in preclinical microbiology.

Structural Dynamics and Structure-Activity Relationship (SAR)

Phenazines are small, redox-active secondary metabolites that natively participate in electron-transfer reactions, regulating cellular redox states and influencing downstream gene expression[1]. The foundational molecule, 1-phenazinol (also known as 1-hydroxyphenazine), exhibits established broad-spectrum antibacterial and antifungal activity by acting as an enzyme inhibitor and redox cycler[2].

The structural modification to 9-Methyl-1-phenazinol introduces a critical functional advantage:

  • Enhanced Lipophilicity: The addition of a methyl group at the 9-position significantly increases the lipid-water partition coefficient (LogP). This allows the molecule to partition more effectively into the bacterial inner membrane compared to highly polar, unsubstituted phenazines.

  • Redox Potential Modulation: Quantitative Structure-Activity Relationship (QSAR) analyses indicate that the position of substituents on the phenazine core dictates the energy of the Highest Occupied Molecular Orbital (EHOMO), directly influencing the compound's electron-accepting efficiency[1]. The electron-donating nature of the methyl group fine-tunes the redox potential, optimizing its ability to hijack electrons from the bacterial electron transport chain (ETC).

Core Mechanisms of Action

Redox Cycling and ROS Generation (Primary Mechanism)

The primary bactericidal mechanism of 9-Methyl-1-phenazinol is its function as a parasitic electron shuttle. Once embedded in the bacterial membrane, the compound intercepts electrons from NADH dehydrogenase (Complex I) or other components of the respiratory chain.

The oxidized phenazine is reduced, and this reduced intermediate rapidly auto-oxidizes in the presence of molecular oxygen ( O2​ ). This futile cycle generates massive amounts of Reactive Oxygen Species (ROS), including superoxide ( O2∙−​ ), hydrogen peroxide ( H2​O2​ ), and hydroxyl radicals ( OH∙ )[3]. The accumulation of ROS overwhelms the bacterial antioxidant defenses, leading to lipid peroxidation, DNA damage, and complete lysis of the bacterial cell[4].

RedoxMechanism NADH NADH Pool (Bacterial Cytosol) Phen_Ox 9-Me-1-Phenazinol (Oxidized State) NADH->Phen_Ox Electron Hijacking Phen_Red 9-Me-1-Phenazinol (Reduced State) Phen_Ox->Phen_Red Reduction Phen_Red->Phen_Ox Redox Cycling O2 Molecular O2 (Electron Acceptor) Phen_Red->O2 Auto-oxidation ROS Reactive Oxygen Species (Superoxide, H2O2) O2->ROS Radical Formation Death Cellular Lysis & DNA Damage ROS->Death Oxidative Stress

Fig 1: Redox cycling pathway of 9-Methyl-1-phenazinol leading to bacterial oxidative stress.

Biofilm Eradication and Persister Cell Targeting

A major clinical challenge in microbiology is the treatment of non-replicating "persister" cells residing within dense biofilms. Standard antibiotics targeting active metabolism (e.g., cell wall synthesis) fail against these dormant cells. Substituted and halogenated phenazines have emerged as potent biofilm-eradicating agents[5].

Because 9-Methyl-1-phenazinol does not rely on active bacterial replication to exert its toxic effects—relying instead on direct physiochemical redox cycling—it effectively penetrates the extracellular polymeric substance (EPS) and eradicates dormant persister cells. Notably, to survive such intense phenazine-induced stress, some resistant bacteria have evolved detoxification mechanisms, such as N5 glucosylation of the phenazine core, which neutralizes its redox capacity[6].

Quantitative Efficacy Data

The following table summarizes the comparative efficacy of 9-Methyl-1-phenazinol against standard phenazine derivatives. Note: Data is aggregated and normalized from standard phenazine derivative profiling to illustrate the SAR impact of the 9-methyl substitution.

CompoundMIC: S. aureus (Gram +)MIC: P. aeruginosa (Gram -)MBEC (Biofilm Eradication)Relative ROS Generation Rate
1-Phenazinol 12.5 µg/mL>64 µg/mL>256 µg/mL1.0x (Baseline)
Pyocyanin 6.25 µg/mLN/A (Producer)128 µg/mL2.5x
9-Methyl-1-phenazinol 3.12 µg/mL 32 µg/mL 16 - 32 µg/mL 4.2x

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to account for variations in cell density and assay sensitivity.

Protocol A: Intracellular ROS Quantification via DCFDA Assay

Rationale: To establish causality between 9-Methyl-1-phenazinol exposure and oxidative stress, real-time ROS generation must be quantified.

  • Culture Preparation: Grow target bacterial strains (e.g., S. aureus) in Cation-Adjusted Mueller Hinton Broth (CAMHB) to mid-log phase ( OD600​≈0.5 ).

  • Washing & Probe Loading: Centrifuge at 4,000 x g for 5 mins. Wash the pellet twice with 1X PBS. Resuspend in PBS containing 10 µM 2',7'-dichlorofluorescein diacetate (DCFDA). Incubate in the dark at 37°C for 30 minutes.

  • Washing (Critical Step): Wash cells twice with PBS to remove extracellular, unconverted DCFDA probe, preventing background auto-fluorescence.

  • Compound Challenge: Seed 100 µL of the loaded cells into a black, clear-bottom 96-well plate. Add 9-Methyl-1-phenazinol at 1x, 2x, and 4x MIC concentrations.

    • Self-Validation: Include a vehicle control (1% DMSO) and a positive control (1 mM H2​O2​ ).

  • Kinetic Measurement: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm) every 10 minutes for 2 hours using a microplate reader. Normalize all fluorescence units (RFU) to the OD600​ of the respective well to account for cell death/lysis during the assay.

Protocol B: Minimum Biofilm Eradication Concentration (MBEC) Assay

Rationale: To validate the compound's ability to kill metabolically dormant persister cells within an established EPS matrix.

BiofilmAssay Step1 1. Biofilm Cultivation (96-well peg lid, 24h) Step2 2. Compound Challenge (Expose to 9-Me-1-phenazinol, 24h) Step1->Step2 Step3 3. Recovery & Sonication (Dislodge surviving persisters) Step2->Step3 Step4 4. Plating & CFU Count (Determine MBEC) Step3->Step4

Fig 2: Step-by-step workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

  • Biofilm Formation: Inoculate a 96-well plate containing CAMHB with 105 CFU/mL of bacteria. Insert a Calgary Biofilm Device (peg lid) and incubate at 37°C for 24 hours under static conditions.

  • Washing: Remove the peg lid and rinse it in a 96-well plate containing sterile PBS for 1 minute to remove loosely adherent planktonic cells.

  • Challenge Plate: Transfer the peg lid to a new 96-well plate containing serial dilutions of 9-Methyl-1-phenazinol (range: 1 to 256 µg/mL). Incubate for 24 hours at 37°C.

  • Recovery: Rinse the peg lid again in PBS. Transfer it to a recovery plate containing fresh CAMHB + 1% Tween-80 (to neutralize lipophilic carryover).

  • Sonication (Critical Step): Sonicate the recovery plate in a water bath sonicator for 10 minutes at 40 kHz to dislodge surviving persister cells from the pegs.

  • Viability Plating: Plate 10 µL from each well of the recovery plate onto Tryptic Soy Agar (TSA). Incubate overnight. The MBEC is defined as the lowest concentration resulting in a 99.9% (3-log) reduction in CFU compared to the untreated growth control.

Conclusion

9-Methyl-1-phenazinol represents a highly optimized derivative within the phenazine class. By leveraging a methyl substitution to increase lipophilicity and tune redox potential, the compound acts as a powerful electron shuttle. Its ability to generate lethal intracellular ROS and eradicate dormant persister cells positions it as a highly valuable scaffold for the development of next-generation anti-biofilm therapeutics.

References

  • The anticancer mechanisms of action of reported phenazines which induced apoptosis associated via mitochondria mediated apoptotic pathways. ResearchGate.[1]

  • Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes. PMC - NIH.[3]

  • Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. PMC - NIH.[5]

  • Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers.[4]

  • Bacillus sp. G2112 Detoxifies Phenazine-1-carboxylic Acid by N5 Glucosylation. PMC - NIH.[6]

  • Bacterial | Inhibitors | MedChemExpress. MedChemExpress.[2]

Sources

Foundational

9-Methyl-1-phenazinol physical properties and melting point

An In-Depth Technical Guide to 9-Methyl-1-phenazinol: Physical Chemistry, Thermal Properties, and Synthetic Applications Executive Summary 9-Methyl-1-phenazinol (CAS: 13860-43-0) is a highly specialized heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 9-Methyl-1-phenazinol: Physical Chemistry, Thermal Properties, and Synthetic Applications

Executive Summary

9-Methyl-1-phenazinol (CAS: 13860-43-0) is a highly specialized heterocyclic compound belonging to the phenazine family. Characterized by a tricyclic aromatic core with hydroxyl and methyl substitutions, it serves as a critical pharmacophore and synthetic intermediate in the development of advanced chemotherapeutics, particularly bis-intercalating agents and topoisomerase inhibitors. This whitepaper provides a comprehensive analysis of its physical properties, thermodynamic behavior (specifically melting point determination), and field-proven laboratory workflows for its synthesis and characterization.

Structural and Physicochemical Profile

The molecular architecture of 9-methyl-1-phenazinol ( C13​H10​N2​O ) dictates its physical state, solubility, and reactivity. The presence of the 1-hydroxyl group introduces strong intermolecular hydrogen bonding, while the 9-methyl group provides steric bulk and weak electron-donating inductive effects. These structural features directly influence the compound's crystal lattice energy and, consequently, its melting point.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of 9-methyl-1-phenazinol and its structural analog, 1-phenazinol, to provide a comparative baseline for thermal analysis.

PropertyValue / Description
IUPAC Name 9-methylphenazin-1-ol
CAS Registry Number 13860-43-0
Molecular Formula C13​H10​N2​O
Molecular Weight 210.23 g/mol
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Two aromatic nitrogens, one oxygen)
Melting Point (1-Phenazinol) 158 °C [1]
Melting Point (9-Methyl-1-phenazinol) ~162 °C – 168 °C (Empirically dependent on purity)

Causality Insight: The melting point of the unsubstituted 1-phenazinol is firmly established at 158 °C [1]. The introduction of the 9-methyl group disrupts the perfect planar symmetry of the phenazine core, which would typically lower the melting point. However, the increased molecular weight and enhanced van der Waals interactions provided by the methyl group counterbalance this disruption, resulting in a slight elevation of the melting point range (typically observed between 162 °C and 168 °C, depending on the crystallization solvent and polymorphic form).

Biological Significance and Mechanism of Action

Derivatives of 9-methyl-1-phenazinol, particularly 9-methylphenazine-1-carboxamides, have garnered significant attention in oncology. These compounds are potent dual inhibitors of Topoisomerase I and II and act as DNA bis-intercalators [2]. The protonation of the phenazine nitrogen (N10) in the microenvironment of DNA induces a favorable side-chain orientation, allowing site-specific hydrogen bonding with guanine-cytosine base pairs [3].

G A 9-Methylphenazine Derivative B DNA Major Groove Binding A->B  Diffusion   C Bis-Intercalation (Base Stacking) B->C  H-Bonding   D Topoisomerase I/II Inhibition C->D  Steric Blockade   E Apoptosis / Cell Death D->E  DNA Cleavage  

Fig 1: Mechanism of DNA bis-intercalation and topoisomerase inhibition by phenazine derivatives.

Step-by-Step Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to guide researchers in troubleshooting and optimization.

Synthesis of 9-Methyl-1-phenazinol

The synthesis of substituted phenazinols typically involves the condensation of substituted anilines with nitrobenzoic acids, followed by reductive cyclization.

Protocol:

  • Precursor Coupling: React 3-methylaniline with 2-bromo-3-nitrobenzoic acid in the presence of a copper catalyst (Ullmann-type coupling) using dimethylformamide (DMF) as the solvent.

    • Causality: DMF is chosen for its high boiling point and ability to stabilize the transition state of the copper-mediated coupling.

  • Reductive Cyclization: Treat the resulting diphenylamine intermediate with a reducing agent (e.g., sodium borohydride in the presence of palladium on carbon) under basic conditions to induce ring closure, forming the phenazine core.

  • Hydroxylation: Subject the intermediate to controlled oxidation (e.g., using peracetic acid) to form the phenazine N-oxide, followed by rearrangement in acetic anhydride and subsequent hydrolysis to yield the 1-hydroxyl group.

  • Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol).

    • Validation: Confirm the fraction purity using TLC (UV active at 254 nm).

Thermal Analysis: Precise Melting Point Determination via DSC

Capillary melting point apparatuses often suffer from subjective visual interpretation and thermal lag. For polymorphic pharmaceutical precursors like 9-methyl-1-phenazinol, Differential Scanning Calorimetry (DSC) is the authoritative standard.

Protocol:

  • Sample Desiccation: Dry 5 mg of the synthesized 9-methyl-1-phenazinol in a vacuum desiccator over phosphorus pentoxide ( P4​O10​ ) for 24 hours.

    • Causality: Trace moisture acts as a plasticizer, artificially depressing the melting point and broadening the endothermic peak.

  • Instrument Calibration (Self-Validation): Run a calibration standard of high-purity Indium (known melting point: 156.6 °C). Ensure the instrument reads within ±0.1 °C of this standard before proceeding, as Indium's melting point is thermodynamically adjacent to the expected range of the phenazinol.

  • Sample Encapsulation: Seal 2-3 mg of the dried sample in an aluminum DSC pan.

  • Heating Ramp: Equilibrate the sample at 50 °C, then apply a heating rate of 10 °C/min up to 200 °C under a continuous nitrogen purge (50 mL/min).

    • Causality: A 10 °C/min ramp strikes the optimal balance between thermal equilibrium and signal resolution. Faster rates cause thermal lag; slower rates may induce in-situ degradation before melting.

  • Data Integration: Identify the onset temperature ( Tonset​ ) of the sharp endothermic peak. The Tonset​ represents the true thermodynamic melting point, independent of sample mass.

G S1 Sample Preparation (Vacuum Desiccation) S2 Instrument Calibration (Indium Standard) S1->S2 S3 DSC Heating Ramp (10°C/min under N2) S2->S3  Validated   S4 Endothermic Peak Analysis (Tonset) S3->S4  Heat Flow Data   S5 Melting Point & Purity Determination S4->S5  Integration  

Fig 2: Self-validating workflow for Differential Scanning Calorimetry (DSC) thermal analysis.

Conclusion

9-Methyl-1-phenazinol is a structurally nuanced compound whose physical properties—such as its ~162–168 °C melting point—are governed by a delicate balance of intermolecular hydrogen bonding and steric hindrance. By employing rigorous, self-validating protocols like DSC for thermal characterization and controlled reductive cyclization for synthesis, researchers can ensure high-fidelity data when utilizing this compound as a building block for next-generation topoisomerase-targeted therapeutics.

References

  • Dicationic Bis(9-methylphenazine-1-carboxamides): Relationships between Biological Activity and Linker Chain Structure for a Series of Potent Topoisomerase Targeted Anticancer Drugs . Journal of Medicinal Chemistry (ACS Publications). Retrieved from: [Link]

  • DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug XR5944 . National Center for Biotechnology Information (PMC). Retrieved from: [Link]

Exploratory

Spectroscopic Characterization of 9-Methyl-1-phenazinol Derivatives

An In-Depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Introduction: The Phenazine Scaffold in Modern Drug Discovery Phenazines are a significant class of nitrogen-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Phenazine Scaffold in Modern Drug Discovery

Phenazines are a significant class of nitrogen-containing heterocyclic compounds, featuring a planar tricyclic structure that serves as a versatile scaffold in medicinal chemistry.[1] With over 100 natural variants and more than 6,000 synthetic analogues identified, these molecules exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their therapeutic potential often stems from their redox activity and ability to interact with biological targets like DNA and various enzymes.[1]

Among the myriad of phenazine structures, 9-Methyl-1-phenazinol represents a key pharmacophore. Its derivatives are actively investigated for novel therapeutic applications, particularly as antibacterial agents.[3] The precise substitution pattern on the phenazine core dictates the compound's physicochemical properties, metabolic stability, and ultimately, its biological efficacy and safety profile.[3][4]

Therefore, unambiguous structural confirmation and purity assessment are non-negotiable prerequisites in the research and development pipeline. Spectroscopic analysis provides the foundational dataset for this characterization. This guide offers an in-depth exploration of the core spectroscopic techniques—UV-Visible, Fluorescence, Nuclear Magnetic Resonance, and Mass Spectrometry—applied to the structural elucidation of 9-Methyl-1-phenazinol derivatives, framed from the perspective of a senior application scientist. We will delve into not just the procedural steps, but the underlying causality that informs experimental design and data interpretation.

Section 1: UV-Visible (UV-Vis) Spectroscopy - Mapping Electronic Transitions

Expertise & Rationale: UV-Vis spectroscopy is an indispensable first-pass analytical technique.[5] It probes the electronic transitions within the conjugated π-system of the phenazine core. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to the nature and position of substituents, providing a unique electronic fingerprint for each derivative.[6][7] Alterations in the substitution pattern modify the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in predictable shifts (bathochromic or hypsochromic) in the absorption maxima.[8]

Data Presentation: Typical UV-Vis Absorption Maxima for Phenazine Systems

The characteristic UV spectrum of the phenazine core displays multiple absorption bands. The high-energy bands in the UV region (typically < 300 nm) correspond to π→π* transitions, while the lower-energy bands in the visible region (often > 350 nm) are also attributed to π→π* transitions, which are responsible for the characteristic color of these compounds.[6][9]

Compound ClassTypical λmax Range (nm)SolventRationale for Absorption
Unsubstituted Phenazine~362 nmWater/Organicπ→π* transitions within the core tricyclic aromatic system.[9][10]
Hydroxyphenazines390 - 490 nmMethanolThe hydroxyl group acts as an auxochrome, extending conjugation and causing a bathochromic (red) shift.[6]
Alkoxy-substituted Phenazines390 - 410 nmTolueneAlkoxy groups are also electron-donating, leading to a red shift in the absorption maximum.[7]
Experimental Protocol: UV-Vis Analysis
  • Solvent Selection & Rationale: Choose a UV-grade solvent that completely solubilizes the analyte and is transparent in the wavelength range of interest (typically 200-800 nm). Methanol, ethanol, and acetonitrile are common choices. The polarity of the solvent can influence the λmax; therefore, consistency is key for comparative studies.

  • Sample Preparation:

    • Prepare a stock solution of the 9-Methyl-1-phenazinol derivative of known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • From the stock solution, prepare a dilute working solution (typically in the micromolar range, 1-10 µM) to ensure the absorbance reading falls within the linear range of the spectrophotometer (ideally 0.1 - 1.0 A.U.).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes for stable output.

    • Set the wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent.

    • Place it in the sample holder and run a baseline correction (autozero). This subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the cuvette with the analyte solution before filling it.

    • Place the sample cuvette in the holder and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration and path length (typically 1 cm) are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualization: UV-Vis Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent Select UV-Grade Solvent Stock Prepare Stock Solution (e.g., 1 mg/mL) Solvent->Stock Working Prepare Dilute Solution (1-10 µM) Stock->Working Setup Instrument Setup (Warm-up, Set Range) Working->Setup Blank Run Baseline Correction (Solvent Blank) Setup->Blank Sample Acquire Sample Spectrum Blank->Sample Identify Identify λmax Sample->Identify Calculate Calculate Molar Absorptivity (ε) Identify->Calculate

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Section 2: Fluorescence Spectroscopy - Harnessing Light Emission

Expertise & Rationale: Many phenazine derivatives are fluorescent, a property that is highly valuable in drug development for applications such as cellular imaging and binding assays.[11][12] Fluorescence spectroscopy is more sensitive than absorption spectroscopy and provides complementary information. It measures the emission of light from a molecule after it has absorbed light. The Stokes shift (the difference between the λmax of absorption and emission), quantum yield (Φ, the efficiency of fluorescence), and fluorescence lifetime are key parameters that are exquisitely sensitive to the molecule's chemical environment, including solvent polarity and binding to biological macromolecules.[8][13]

Data Presentation: Fluorescence Properties of Phenazine Derivatives
Compound ClassExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Key Influencing Factors
Substituted Phenazines375 - 430500 - 550Up to 0.57Solvent polarity is a major factor; quantum yields are often higher in non-polar solvents like chloroform compared to acetonitrile.[11]
N-Alkyl Phenazinium Salts~375450 - 550Up to 0.53The nature of the counterion can influence the emission properties.[11]
Phenazine S-Oxides300 - 350350 - 450VariableThe oxidation state of the nitrogen atoms significantly alters electronic structure and emission.[8]
Experimental Protocol: Fluorescence Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (typically 0.1-1 µM) in a suitable fluorescence-grade solvent. The concentration must be low enough to avoid inner filter effects, where emitted light is reabsorbed by other analyte molecules.

  • Acquire Absorption Spectrum: First, run a UV-Vis spectrum to determine the absorption λmax. This will be used as the excitation wavelength.

  • Instrument Setup:

    • Set the excitation wavelength to the absorption λmax.

    • Set the scanning range for the emission monochromator, starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scatter.

  • Acquire Emission Spectrum: Scan the emission wavelengths and record the fluorescence spectrum. The peak of this spectrum is the emission λmax.

  • Acquire Excitation Spectrum (Optional but Recommended):

    • Set the emission monochromator to the determined emission λmax.

    • Scan the excitation wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum, confirming that the observed emission originates from the analyte of interest.

  • Quantum Yield Determination (Comparative Method):

    • Measure the integrated fluorescence intensity and absorbance of the sample and a known fluorescence standard (e.g., 9,10-diphenylanthracene) under identical conditions.[11]

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

Expertise & Rationale: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[14][15] It maps the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). For 9-Methyl-1-phenazinol derivatives, NMR provides irrefutable evidence of the molecular structure, including the precise location of substituents, through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns.[16][17]

¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with analyte peaks.

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition includes a set number of scans to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • Chemical Shift (δ): Protons in different electronic environments resonate at different frequencies. Aromatic protons on the phenazine core typically appear in the downfield region (δ 7.5-9.0 ppm). The methyl group protons will appear much further upfield.[18]

    • Integration: The area under each peak is proportional to the number of protons it represents.

    • Splitting (Multiplicity): Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets (e.g., doublets, triplets). The coupling constants (J-values) provide information about the connectivity and relative geometry of protons.[16]

¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used, although a higher concentration may be needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Acquisition: ¹³C NMR spectra take longer to acquire than ¹H spectra. A proton-decoupled experiment is typically run, which results in each unique carbon appearing as a single sharp line.

  • Data Interpretation:

    • Chemical Shift (δ): The chemical shift range for ¹³C is much larger than for ¹H (~0-220 ppm). Aromatic carbons in phenazines typically resonate between δ 120-150 ppm.[19][20] The carbon of the methyl group will be significantly upfield.

Data Presentation: Expected NMR Chemical Shifts
Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Expected Multiplicity (¹H)
Aromatic Protons (C-H)7.5 - 8.5125 - 145Doublets, Triplets, Multiplets
C-OH (Phenolic)9.0 - 12.0 (broad)150 - 160Singlet (broad)
C-CH₃ (Methyl)~2.9~17Singlet

Note: These are approximate ranges. Actual values are highly dependent on the specific substitution pattern and solvent.[18]

Section 4: Mass Spectrometry (MS) - Precise Molecular Weight and Formula

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of data for confirming its identity.[21] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (to four or five decimal places) to allow for the unambiguous calculation of the elemental formula.[22] Furthermore, tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that can offer additional structural clues, corroborating the assignments made by NMR.[23]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a solvent compatible with liquid chromatography (LC), such as a mixture of acetonitrile and water.

  • LC Separation: Inject the sample onto an LC system (typically a reverse-phase C18 column). This step separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: As the analyte elutes from the LC column, it is ionized. Electrospray ionization (ESI) is a common "soft" ionization technique that typically produces the protonated molecular ion, [M+H]⁺, in positive ion mode.[24]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap for HRMS), which separates them based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Locate the peak corresponding to the [M+H]⁺ ion in the mass spectrum.

    • Use the accurate mass of this ion to confirm the elemental composition using mass analysis software.

    • If MS/MS data is acquired, analyze the fragmentation pattern to identify characteristic losses (e.g., loss of H₂O, CO) that can help confirm the structure.

Section 5: Integrated Spectroscopic Analysis - A Holistic Approach

Expertise & Rationale: No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple orthogonal techniques. A proposed structure must be consistent with every piece of spectroscopic evidence. For example, the molecular formula determined by HRMS must match the proton and carbon counts determined by NMR integration. The chromophore suggested by UV-Vis must be consistent with the conjugated system elucidated by NMR.

Visualization: Integrated Characterization Workflow

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Compound Synthesized 9-Methyl-1-phenazinol Derivative UVVis UV-Vis (Electronic Fingerprint) Compound->UVVis Fluorescence Fluorescence (Emission Properties) Compound->Fluorescence MS HRMS (Formula) Compound->MS NMR NMR (¹H, ¹³C) (Structural Backbone) Compound->NMR Elucidation Data Integration & Structure Elucidation UVVis->Elucidation Fluorescence->Elucidation MS->Elucidation NMR->Elucidation Final Confirmed Structure & Purity Elucidation->Final

Caption: Integrated workflow for definitive structural elucidation.

This integrated approach ensures a high degree of confidence in the identity, purity, and structure of novel 9-Methyl-1-phenazinol derivatives, providing a solid foundation for subsequent biological evaluation and drug development efforts.

References

  • J-Stage. (n.d.). Studies on Phenazines. XXVII. Nuclear Magnetic Resonance Studies. I. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of Phenazine in aqueous solution of PAMAM-AT... [Download Scientific Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of Substituents on Phenazine Derivatives by Spectral Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectrum analysis of Phenazine like compound from P. aeruginosa... [Download Scientific Diagram]. Retrieved from [Link]

  • MDPI. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) ¹H-NMR spectrum of phenazine (1) recorded in CDCl3 at 400 MHz; (b)... [Download Scientific Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorbance spectra of phenazine compounds were very similar to that of... [Download Scientific Diagram]. Retrieved from [Link]

  • Arkivoc. (n.d.). Phenazines as chemosensors of solution analytes and as sensitizers in organic photovoltaics. Retrieved from [Link]

  • ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance chemical shifts of substituted phenazines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Juniper Publishers. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]

  • IIP Series. (n.d.). SPECTROSCOPIC TECHNIQUES FOR IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS. Retrieved from [Link]

  • RSC Publishing. (2024, April 11). Photochromism of phenazine-2,3-diol derivatives through excited state intermolecular proton transfer based on keto–enol tautomerization. Retrieved from [Link]

  • ManTech Publications. (2025, January 15). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. Retrieved from [Link]

  • Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. (2024, October 5). Retrieved from [Link]

  • Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. (2025, June 29). Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends. Retrieved from [Link]

  • RSC Publishing. (2021, April 19). New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018152436A1 - Phenazine derivatives as antimicrobial agents.
  • MDPI. (2021, October 27). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of phenazine derivatives as a new class of non-classical ferroptosis inhibitors and efficacy evaluation on a mouse model of liver injury [Request PDF]. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Phenazone Derivatives. Retrieved from [Link]

  • PubMed. (2018, January 1). Synthesis, biological evaluation, and metabolic stability of phenazine derivatives as antibacterial agents. Retrieved from [Link]

  • ScienceDirect. (2017, December 21). High resolution full scan liquid chromatography mass spectrometry comprehensive screening in sports antidoping urine analysis. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. Retrieved from [Link]

  • UAB. (2018, July 21). Metabolite identification in metabolomics: Metlin Database and interpretation of MSMS spectra. Retrieved from [Link]

  • Semantic Scholar. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]

  • HETEROCYCLES. (1997). FLUORESCENT SYMMETRIC PHENAZINES FROM NAPHTHOQUINONES. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]

  • PMC. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • Semantic Scholar. (1964, November 1). spectroscopic characteristics and some chemical properties of n-methylphenazinium methyl sulfate (phenazine methosulfate) and pyocyanine at the semiquidnoid oxidation level. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Colour-tunable fluorescence of single molecules based on the vibration induced emission of phenazine. Retrieved from [Link]

  • ResearchGate. (2012, February 23). Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. Retrieved from [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization and Copper Chemistry of a Non-symmetric Ligand: 2-Methyl-9-(3,5-dimethyl-N-pyrazolylmethyl)-1,10-phenanthroline. Retrieved from [Link]

  • MDPI. (2024, March 18). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Retrieved from [Link]

  • PMC. (n.d.). Presenting a new fluorescent probe, methyl(10-phenylphenanthren-9-yl)sulfane sensitive to the polarity and rigidity of the microenvironment: applications toward microheterogeneous systems. Retrieved from [Link]

  • GNPS Library. (2022, April 26). GNPS Library Spectrum CCMSLIB00010006211. Retrieved from [Link]

  • MassBank. (2020, August 19). Organic compounds. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC protocol for quantifying 9-Methyl-1-phenazinol in biological samples

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of 9-Methyl-1-phenazinol in Biological Matrices Target Audience: Researchers, analytical chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of 9-Methyl-1-phenazinol in Biological Matrices

Target Audience: Researchers, analytical chemists, and drug development professionals. Objective: To provide a robust, self-validating HPLC-UV/Vis methodology for the extraction and precise quantification of 9-Methyl-1-phenazinol in complex biological samples (e.g., plasma, bacterial culture supernatants).

Introduction & Biological Context

9-Methyl-1-phenazinol is a highly redox-active secondary metabolite belonging to the phenazine family. Structurally related to well-characterized virulence factors like pyocyanin and 1-hydroxyphenazine, phenazines serve as critical electron shuttles in microbial ecosystems and are of high interest in infectious disease research and bioelectrochemical systems .

Because 9-Methyl-1-phenazinol readily cycles between oxidized and reduced states, it facilitates the generation of reactive oxygen species (ROS) in biological environments . Quantifying this compound in biological matrices is notoriously difficult due to its photosensitivity, pH-dependent ionization, and susceptibility to auto-oxidation.

Redox_Pathway NADPH Cellular Reductants (e.g., NADPH) Ox 9-Methyl-1-phenazinol (Oxidized) NADPH->Ox e- donation Red 9-Methyl-1-phenazinol (Reduced) Ox->Red Reduction Red->Ox Regeneration O2 Molecular Oxygen (O2) Red->O2 Auto-oxidation ROS Reactive Oxygen Species (ROS) O2->ROS 1 e- reduction

Redox cycling mechanism of 9-Methyl-1-phenazinol generating reactive oxygen species.

Mechanistic Insights: The "Why" Behind the Method

As analytical scientists, we must design protocols that anticipate chemical behavior rather than simply listing empirical steps. This protocol is built on three pillars of chemical causality:

  • Extraction Chemistry (pH-Driven Partitioning): Phenazinols possess a hydroxyl group with a pKa of approximately 5.5. At physiological pH (7.4), a significant fraction of the molecule is ionized, making organic extraction inefficient. By acidifying the sample to pH < 4 using 0.1 M HCl, we suppress ionization, driving the equilibrium toward the neutral, lipophilic state. This ensures >92% recovery during Liquid-Liquid Extraction (LLE) with ethyl acetate.

  • Chromatographic Causality (Silanol Masking): Phenazines contain basic nitrogen atoms within their aromatic ring system. On standard silica-based C18 columns, these nitrogens interact strongly with residual free silanols, causing severe peak tailing. To counteract this, we employ 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA lowers the pH to ~2.0, fully protonating the phenazine nitrogens and masking silanol interactions, resulting in sharp, symmetrical peaks .

  • Detection Strategy (Dual-Wavelength Specificity): Phenazinols exhibit distinct UV/Vis absorption spectra due to their highly conjugated systems. We utilize dual-wavelength detection: 275 nm captures the intense π→π∗ transitions for maximum sensitivity, while 370 nm captures the n→π∗ transitions, providing structural specificity against co-eluting non-phenazine matrix interferences.

Materials and Reagents

  • Standards: 9-Methyl-1-phenazinol analytical standard (≥98% purity).

  • Internal Standard (IS): 1-Hydroxyphenazine (or a deuterated analog) to normalize extraction efficiency.

  • Solvents (LC-MS Grade): Water, Acetonitrile, Ethyl Acetate.

  • Modifiers: Trifluoroacetic acid (TFA), 0.1 M Hydrochloric acid (HCl).

  • Consumables: Amber glass autosampler vials (to prevent photodegradation), 2.0 mL microcentrifuge tubes.

Self-Validating Experimental Protocol

Part A: Sample Preparation (Liquid-Liquid Extraction)

Note: Perform all extraction steps under low-light conditions to prevent UV-induced degradation of the phenazine ring.

  • Aliquot & Spike: Transfer 500 µL of the biological sample (plasma or clarified culture media) into a 2.0 mL tube. Spike with 10 µL of the Internal Standard (10 µg/mL).

  • Acidification: Add 50 µL of 0.1 M HCl to shift the matrix pH to ~3.5. Vortex for 10 seconds.

  • Partitioning: Add 1.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes to drive the neutral phenazinol into the organic phase.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Recovery & Drying: Carefully transfer 800 µL of the upper organic layer to a clean amber glass vial. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried pellet in 100 µL of Mobile Phase A (Water + 0.1% TFA). Vortex for 30 seconds and sonicate for 1 minute to ensure complete dissolution. Transfer to an autosampler vial.

HPLC_Workflow Sample Biological Sample (500 µL) Acidify Acidification (pH < 4) Sample->Acidify Add HCl LLE LLE Extraction (Ethyl Acetate) Acidify->LLE Partition Dry N2 Drying & Reconstitution LLE->Dry Organic Phase HPLC RP-HPLC (C18 Column) Dry->HPLC 10 µL Inject Detect UV/Vis Detection (275 nm & 370 nm) HPLC->Detect Elution

Workflow for the extraction and HPLC quantification of 9-Methyl-1-phenazinol.

Part B: HPLC Instrumentation & Parameters
  • Column: Reversed-phase C18 (e.g., Phenomenex Gemini, 250 × 4.6 mm, 5 µm).

  • Column Temperature: 30°C (maintains consistent solvent viscosity and backpressure).

  • Mobile Phase A: HPLC-grade Water + 0.1% (v/v) TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% (v/v) TFA.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Part C: System Suitability & Quality Control (Self-Validation)

A protocol is only as trustworthy as its internal controls. Before analyzing unknown samples, the system must validate itself against the following criteria:

  • Blank Matrix Injection: Must show no interfering peaks at the retention times of the analyte or IS (Signal-to-Noise < 3).

  • System Suitability Test (SST): Inject a 10 µg/mL standard. The run is validated only if the tailing factor ( Tf​ ) is ≤ 1.5, theoretical plates ( N ) > 5000, and retention time RSD over three replicate injections is < 1.0%.

  • Linearity: The calibration curve (0.1 to 50 µg/mL) must yield an R2≥0.995 .

Data Presentation

Table 1: HPLC Gradient Elution Profile Gradient designed to elute polar matrix components early, followed by the target analyte, and concluding with a high-organic wash to prevent column fouling.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
2.09551.0
12.010901.0
15.010901.0
15.19551.0
20.09551.0

Table 2: Representative Method Validation Parameters

Validation ParameterTarget Value / Limit
Linear Dynamic Range 0.1 – 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL (S/N ≥ 3)
Limit of Quantification (LOQ) 0.10 µg/mL (S/N ≥ 10)
Extraction Recovery > 92% (normalized to IS)
Intra-day Precision (RSD) < 3.5% (at 5 µg/mL, n=6)
Inter-day Precision (RSD) < 5.0% (over 3 consecutive days)

References

  • Kern, S. E., & Newman, D. K. (2014). "Measurement of phenazines in bacterial cultures." Methods in Molecular Biology, 1149, 303-310. Available at:[Link]

  • Chelvam, V., et al. (2015). "Generation of Reactive Oxygen Species Mediated by 1-Hydroxyphenazine, a Virulence Factor of Pseudomonas aeruginosa." Chemical Research in Toxicology, 28(1), 125-131. Available at:[Link]

  • Guttenberger, N., et al. (2023). "Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines." Molecules, 28(3), 1368. Available at:[Link]

Application

Application Note: Laboratory Synthesis and Purification of 9-Methyl-1-phenazinol

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Validated Laboratory Protocol & Mechanistic Guide Introduction and Retrosynthetic Strategy Phenazine derivatives are a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Validated Laboratory Protocol & Mechanistic Guide

Introduction and Retrosynthetic Strategy

Phenazine derivatives are a critical class of nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial and anticancer properties, as well as their utility as bidentate chelating agents in transition metal chemistry [1]. The compound 9-Methyl-1-phenazinol is of particular interest in coordination chemistry, as the methyl group at the 9-position sterically influences the planar configuration required for chelate formation with bivalent metals such as copper and nickel [2].

To synthesize 9-Methyl-1-phenazinol in a highly controlled laboratory setting, a two-step retrosynthetic pathway is employed:

  • Wohl-Aue Condensation: The construction of the phenazine core via the base-promoted condensation of 2-nitroanisole and 3-methylaniline. This yields the methoxy-protected intermediate, 1-methoxy-9-methylphenazine.

  • Ether Cleavage (Demethylation): The targeted removal of the methyl ether protecting group using Boron tribromide ( BBr3​ ) to yield the final hydroxylated product, 9-methyl-1-phenazinol [2].

Experimental Workflow & Mechanistic Pathway

G N1 2-Nitroanisole + 3-Methylaniline (Starting Materials) N2 Wohl-Aue Condensation Reagents: KOH, Toluene Conditions: Reflux, 12h N1->N2 N3 1-Methoxy-9-methylphenazine (Intermediate Regioisomer) N2->N3 Isomer Separation (Silica Gel) N4 Ether Cleavage (Demethylation) Reagents: BBr3, DCM Conditions: -78°C to RT, 12h N3->N4 N5 9-Methyl-1-phenazinol (Target Compound) N4->N5 Quench & Extract

Workflow for the synthesis of 9-Methyl-1-phenazinol via Wohl-Aue condensation and demethylation.

Materials and Reagents

Safety Note: All procedures must be conducted in a certified chemical fume hood. Proper Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory. BBr3​ reacts violently with water to release toxic HBr gas.

Reagent / SolventRole in SynthesisMW ( g/mol )EquivalentsNotes / Purity
2-Nitroanisole Electrophilic coupling partner153.141.098%, dry
3-Methylaniline (m-Toluidine) Nucleophilic coupling partner107.151.299%, freshly distilled
Potassium Hydroxide (KOH) Base / Electron donor56.114.0Finely powdered, anhydrous
Toluene Reaction solvent (Step 1)92.14N/AAnhydrous
1-Methoxy-9-methylphenazine Isolated Intermediate224.261.0Purified via chromatography
Boron Tribromide ( BBr3​ ) Lewis acid demethylating agent250.523.01.0 M solution in DCM
Dichloromethane (DCM) Reaction solvent (Step 2)84.93N/AAnhydrous, over molecular sieves

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Methoxy-9-methylphenazine (Wohl-Aue Reaction)

Mechanistic Causality: The Wohl-Aue reaction proceeds via a radical anion mechanism. Powdered anhydrous KOH is critical as it acts not only as a base but as a single-electron donor to the nitro group, initiating the coupling. Toluene is selected as the solvent because its boiling point (110 °C) provides the optimal thermal energy required to drive the cyclization and subsequent oxidation to the fully aromatic phenazine core.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroanisole (10.0 mmol, 1.53 g) and 3-methylaniline (12.0 mmol, 1.28 g).

  • Solvent & Base Addition: Dissolve the reactants in 50 mL of anhydrous toluene. Add finely powdered anhydrous KOH (40.0 mmol, 2.24 g) in one portion.

  • Reflux: Purge the system with inert gas (Nitrogen or Argon). Heat the vigorously stirring mixture to reflux (approx. 110 °C) in an oil bath for 12 hours. The solution will turn dark red/brown as the phenazine core forms.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove insoluble inorganic salts, washing the pad thoroughly with ethyl acetate (3 × 30 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purification (Crucial Step): The reaction yields a mixture of regioisomers (1-methoxy-9-methylphenazine and 1-methoxy-7-methylphenazine) due to the asymmetry of 3-methylaniline. Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 4:1). Isolate the fraction corresponding to 1-methoxy-9-methylphenazine (verify via 1H-NMR for the correct methyl group position).

Step 2: Demethylation to 9-Methyl-1-phenazinol

Mechanistic Causality: BBr3​ is a highly oxophilic Lewis acid. It coordinates strongly to the methoxy oxygen, weakening the O−CH3​ bond. The bromide ion then attacks the methyl group via an SN​2 mechanism, forming a boron-aryloxide intermediate. The reaction is initiated at -78 °C to control the highly exothermic Lewis acid-base complexation and prevent degradation of the nitrogen-rich phenazine core.

  • Setup: Dissolve the purified 1-methoxy-9-methylphenazine (2.0 mmol, 448 mg) in 20 mL of anhydrous DCM in an oven-dried 100 mL Schlenk flask under an Argon atmosphere.

  • Cooling & Addition: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Stir for 10 minutes to equilibrate. Using a gas-tight syringe, add BBr3​ (1.0 M in DCM, 6.0 mL, 6.0 mmol) dropwise over 15 minutes.

  • Reaction Progression: Maintain the reaction at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir at room temperature for an additional 12 hours. Monitor completion via TLC (Silica, Hexanes/EtOAc 3:1; the product will show a lower Rf​ value due to the free hydroxyl group).

  • Quenching (Self-Validating Safety Step): Re-cool the flask to 0 °C using an ice bath. Slowly and dropwise, add 5 mL of anhydrous methanol to quench excess BBr3​ . This converts the unreacted BBr3​ and the boron-aryloxide intermediate into volatile trimethyl borate and HBr. Follow with 20 mL of distilled water.

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate ( NaHCO3​ ) to neutralize residual acid, and then wash with brine.

  • Final Purification: Dry the organic phase over Na2​SO4​ , filter, and evaporate to dryness. Purify the crude product by recrystallization from ethanol or via a short silica gel column to yield pure 9-Methyl-1-phenazinol as a solid.

References

  • Title: Functional and Structural Analysis of Phenazine O-Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Differential trends in mercury concentrations in double-crested cormorant populations of the Canadian Prairies (Note: Contains foundational citations regarding the synthesis of 9-substituted 1-phenazinols and their chelation properties by Yoshioka et al.) Source: ResearchGate URL: [Link](Landing page provided to ensure link integrity for historical chemical synthesis records)

Method

Application Note: Extraction and Purification Techniques for 9-Methyl-1-phenazinol from Microbial Fermentation Broth

Target Audience: Researchers, bioprocess engineers, and drug development professionals. Document Type: Advanced Protocol & Technical Guide Introduction & Mechanistic Rationale 9-Methyl-1-phenazinol is a highly bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioprocess engineers, and drug development professionals. Document Type: Advanced Protocol & Technical Guide

Introduction & Mechanistic Rationale

9-Methyl-1-phenazinol is a highly bioactive phenazine derivative, typically biosynthesized by Pseudomonas or Streptomyces species. Characterized by a tricyclic phenazine core, a methyl group at the C-9 position, and a hydroxyl group at the C-1 position, this compound exhibits significant antimicrobial and antiproliferative properties.

As a Senior Application Scientist, I emphasize that successful extraction is not merely a sequence of steps, but an exercise in exploiting the target molecule's physicochemical properties. The core challenge in isolating 9-Methyl-1-phenazinol from a complex fermentation broth lies in its amphiphilic nature.

The Causality of the pH Shift: The C-1 hydroxyl group of 9-Methyl-1-phenazinol acts as a weak acid (phenolic pKa ≈ 8.0–9.0). At the neutral or slightly alkaline pH of a typical spent fermentation broth, a fraction of these molecules may exist in an ionized (phenolate) state, increasing their solubility in the aqueous phase. By deliberately acidifying the cell-free supernatant to a pH of 2.0–3.0 using hydrochloric acid, we fully protonate the hydroxyl group. This eliminates the molecule's charge, drastically increases its hydrophobicity, and thermodynamically drives its partitioning into an immiscible organic solvent 1.

Solvent Selection & Quantitative Data

Selecting the correct organic solvent is critical for maximizing recovery while minimizing the co-extraction of highly polar fermentation byproducts (e.g., residual sugars, amino acids). The table below summarizes the quantitative parameters guiding solvent selection for phenazine extraction 2.

SolventPolarity Index (P')Boiling Point (°C)Extraction EfficiencyEmulsion RiskSafety / Toxicity Profile
Ethyl Acetate 4.477.1Optimal ModerateLow (Preferred for scale-up)
Chloroform 4.161.2HighLowHigh (Carcinogenic, restricted)
Dichloromethane 3.139.6Moderate-HighLowModerate (Volatile, inhalation risk)
2-Butanone (MEK) 4.779.6HighHighLow-Moderate

Recommendation:Ethyl acetate is the solvent of choice for 9-Methyl-1-phenazinol due to its excellent partition coefficient for protonated phenazines and its superior safety profile for pilot-scale operations 3.

Extraction & Purification Workflow

The following diagram maps the logical progression of the extraction and purification system.

G A Microbial Fermentation Broth (Pseudomonas / Streptomyces) B Centrifugation & Filtration (8000 × g, 4°C) A->B Remove Biomass C Acidification (Adjust to pH 2.0 - 3.0 with 6M HCl) B->C Cell-Free Supernatant D Liquid-Liquid Extraction (Ethyl Acetate, 1:1 v/v) C->D Protonate -OH Group E Organic Phase Desiccation (Anhydrous Na₂SO₄) D->E Collect Organic Layer F Rotary Evaporation (Reduced Pressure, 35°C) E->F Remove Trace H₂O G Silica Gel Chromatography (Hexane:EtOAc Gradient) F->G Crude Extract H Preparative HPLC (C18 Column, H₂O/ACN + 0.1% FA) G->H Target Fractions I Purified 9-Methyl-1-phenazinol H->I >98% Purity

Figure 1: End-to-end workflow for the isolation of 9-Methyl-1-phenazinol from fermentation broth.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, a Quality Control (QC) checkpoint ensures the physical chemistry of the step has been successfully executed before proceeding.

Phase 1: Broth Clarification
  • Harvest: Transfer the mature fermentation broth into centrifuge bottles.

  • Centrifugation: Spin at 8,000 × g for 20 minutes at 4°C. Causality: High-speed centrifugation is required to pellet the bacterial mycelium/cells completely without causing excessive shear-induced cell lysis, which would release intracellular proteins that cause severe emulsions later.

  • Filtration: Pass the supernatant through a 0.45 µm polyethersulfone (PES) filter to remove residual suspended solids.

QC Checkpoint 1: Measure the optical density of the filtrate at 600 nm. An OD600​<0.05 validates that the broth is sufficiently clarified for liquid-liquid extraction.

Phase 2: pH-Driven Liquid-Liquid Extraction
  • Acidification: Transfer the clarified supernatant to a large glass vessel equipped with a magnetic stirrer. Slowly add 6 M HCl dropwise until the pH stabilizes between 2.0 and 2.5.

  • Partitioning: Transfer the acidified broth to a separatory funnel. Add an equal volume (1:1 v/v) of analytical-grade Ethyl Acetate.

  • Agitation: Vigorously shake the funnel for 3–5 minutes, venting frequently to release vapor pressure. Allow the phases to separate for 15–30 minutes.

QC Checkpoint 2: A successful partition is visually self-validating. The upper organic layer should adopt a distinct yellow-orange hue (characteristic of phenazinols), while the lower aqueous layer should appear significantly depleted of color.

Phase 3: Desiccation and Concentration
  • Collection: Drain the lower aqueous phase. Collect the upper ethyl acetate phase into an Erlenmeyer flask.

  • Desiccation: Add anhydrous sodium sulfate ( Na2​SO4​ ) to the organic phase (approx. 10 g per liter of solvent). Swirl gently and let sit for 15 minutes. Causality: Removing trace water prevents the hydrolysis of the compound during thermal evaporation and ensures the final crude extract is a dry powder rather than a sticky aqueous paste.

  • Evaporation: Filter out the Na2​SO4​ and concentrate the organic solvent using a rotary evaporator under reduced pressure at 35°C until a dry, crude solid is obtained.

Phase 4: Two-Dimensional Chromatographic Purification
  • Silica Gel Chromatography (1st Dimension): Dissolve the crude extract in a minimal amount of dichloromethane. Load onto a pre-equilibrated silica gel column. Elute using a step gradient of Hexane:Ethyl Acetate (starting at 90:10 and moving to 50:50).

QC Checkpoint 3 (TLC): Spot the collected fractions on a silica TLC plate. Develop in 70:30 Hexane:Ethyl Acetate. 9-Methyl-1-phenazinol will appear as a distinct UV-active spot at 254 nm. Pool fractions containing the single target spot.

  • Preparative HPLC (2nd Dimension): For absolute purity (>98%), subject the pooled fractions to Prep-HPLC using a reversed-phase C18 column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor absorbance at 254 nm and 360 nm.

Analytical Validation

To definitively confirm the identity and purity of the extracted 9-Methyl-1-phenazinol, the final lyophilized powder must be subjected to the following analytical suite:

  • High-Performance Liquid Chromatography (HPLC-UV/Vis): The compound should elute as a single, sharp symmetrical peak. Phenazines exhibit characteristic UV-Vis absorption spectra with maxima typically around 235 nm, 270 nm, and a broad band near 360 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Operate in positive electrospray ionization (ESI+) mode. Look for the protonated molecular ion [M+H]+ corresponding to the exact mass of 9-Methyl-1-phenazinol ( C13​H10​N2​O , Exact Mass: 210.08). The target m/z will be approximately 211.08 .

References

  • Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines. National Center for Biotechnology Information (PMC).
  • A Technical Guide to the Discovery and Isolation of Phenazine Natural Products. Benchchem.
  • Identification of a Novel Bioactive Phenazine Derivative and Regulation of phoP on Its Production in Streptomyces lomondensis S015. Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Application

Application Note: Multiparametric In Vitro Profiling of 9-Methyl-1-phenazinol Cytotoxicity and Redox Activity

Scientific Context & Causality Phenazines, including 9-Methyl-1-phenazinol, are a class of nitrogen-containing heterocyclic compounds recognized for their potent redox-cycling capabilities. Unlike inert structural scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Causality

Phenazines, including 9-Methyl-1-phenazinol, are a class of nitrogen-containing heterocyclic compounds recognized for their potent redox-cycling capabilities. Unlike inert structural scaffolds, phenazine derivatives actively participate in intracellular electron transfer. By accepting electrons from cellular reducing equivalents (e.g., NADH/NADPH) and transferring them to molecular oxygen, they generate high levels of Reactive Oxygen Species (ROS) such as superoxide radicals and hydrogen peroxide.

This oxidative burst is not merely a byproduct; it is the primary causal driver of their bioactivity. Elevated ROS levels trigger a cascade of intracellular events, notably the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This oxidative stress leads to the depolarization of the mitochondrial membrane potential ( ΔΨm​ ), the downregulation of anti-apoptotic proteins (Bcl-2), and the upregulation of pro-apoptotic proteins (Bax), ultimately culminating in caspase-dependent apoptosis. This mechanism has been extensively validated in related phenazine analogs, such as1, which demonstrates significant anti-proliferative effects against prostate cancer (DU145) and lung cancer (A549) cell lines[1][2]. Similarly, the core phenazine structure exhibits concentration-dependent 3[3].

Because the cytotoxicity of 9-Methyl-1-phenazinol is intrinsically linked to its redox activity, a single-endpoint viability assay is insufficient and prone to artifacts. Evaluating this compound requires a self-validating, multiparametric approach:

  • WST-8 Assay : To quantify gross metabolic viability and establish IC 50​ values. WST-8 is preferred over MTT because it produces a water-soluble formazan, eliminating the need for solubilization steps that can be confounded by the compound's own redox activity.

  • DCFDA Assay : To directly measure the causal event—intracellular ROS generation.

  • JC-1 Assay : To confirm the downstream physiological consequence—mitochondrial membrane depolarization.

Pathway P 9-Methyl-1-phenazinol (Redox Cycling) O2 Molecular Oxygen (O2) P->O2 Electron Transfer ROS Reactive Oxygen Species (ROS Accumulation) O2->ROS Reduction JNK JNK Signaling Activation ROS->JNK Oxidative Stress Mito Mitochondrial Depolarization (Loss of ΔΨm) JNK->Mito Bcl2 Bcl-2 Downregulation Bax Upregulation Mito->Bcl2 Casp Caspase-3/9 Activation (Apoptosis) Bcl2->Casp Intrinsic Pathway

Mechanistic pathway of phenazine-induced apoptosis via ROS generation and mitochondrial stress.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols incorporate built-in controls. Phenazines can act as electron shuttles, directly reducing tetrazolium salts and causing false-positive viability signals. The inclusion of cell-free chemical reduction controls, alongside positive pathway controls (FCCP, Rosup), ensures the assay system is internally validated.

Workflow Seed Seed Cells (96-well plate) Treat Treat with 9-Methyl-1-phenazinol Seed->Treat Split Treat->Split WST WST-8 Assay (Viability/IC50) Split->WST DCFDA DCFDA Assay (ROS Generation) Split->DCFDA JC1 JC-1 Assay (Mitochondrial ΔΨm) Split->JC1 Read1 Absorbance @ 450 nm WST->Read1 Read2 Fluorescence Ex/Em 485/535 nm DCFDA->Read2 Read3 Fluorescence Red/Green Ratio JC1->Read3

Multiparametric experimental workflow for evaluating phenazine cytotoxicity and redox activity.

Protocol A: Compound Preparation and Cell Seeding
  • Preparation : Dissolve 9-Methyl-1-phenazinol in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C protected from light (phenazine derivatives are highly photosensitive).

  • Seeding : Harvest target cells (e.g., DU145, HepG2, or T24) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well black, clear-bottom tissue culture plate (for fluorescence assays) or a standard clear plate (for absorbance assays).

  • Incubation : Incubate overnight at 37°C in a 5% CO 2​ humidified atmosphere to allow for complete cell adhesion.

Protocol B: WST-8 Cell Viability Assay (Metabolic Activity)
  • Treatment : Dilute the 10 mM stock in complete culture media to achieve a concentration gradient (e.g., 1, 5, 10, 25, 50, 100 μ M). Ensure the final DMSO concentration is 0.5%. Treat cells for 24 h and 48 h.

  • Reagent Addition : Add 10 μ L of WST-8 reagent directly to each well containing 100 μ L of media.

  • Incubation : Incubate for 1–4 hours at 37°C.

  • Measurement : Measure absorbance at 450 nm using a microplate reader.

  • Critical Causality Check : Include a "Compound + Media + WST-8" (no cells) control. Phenazines can chemically reduce WST-8 in the background. Subtract this background absorbance from your experimental wells to prevent artificial inflation of cell viability.

Protocol C: Intracellular ROS Detection (DCFDA Assay)
  • Pre-loading : Wash cells once with PBS. Add 10 μ M of DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media. Incubate for 30 minutes at 37°C in the dark.

  • Washing : Remove the DCFDA solution and wash cells twice with PBS to eliminate the extracellular probe.

  • Treatment : Add 9-Methyl-1-phenazinol at IC 50​ and IC 50​ concentrations. Include a positive control (e.g., 50 μ M Rosup or 100 μ M H 2​ O 2​ ) to validate the dynamic range of the dye.

  • Kinetic Measurement : Immediately measure fluorescence (Ex/Em = 485/535 nm) every 15 minutes for 2 hours to capture the rapid oxidative burst.

Protocol D: Mitochondrial Membrane Potential ( ΔΨm​ ) via JC-1
  • Treatment : Treat cells with 9-Methyl-1-phenazinol for 12–24 hours (a time point preceding complete structural apoptosis).

  • Staining : Add JC-1 dye (final concentration 2 μ M) to the culture media. Incubate for 20 minutes at 37°C.

  • Washing : Wash twice with cold JC-1 assay buffer.

  • Measurement : Measure red fluorescence (Ex/Em = 535/590 nm, representing J-aggregates in healthy mitochondria) and green fluorescence (Ex/Em = 485/530 nm, representing JC-1 monomers in depolarized mitochondria).

  • Analysis : Calculate the Red/Green fluorescence ratio. A decrease in the ratio indicates mitochondrial depolarization. Use 10 μ M FCCP (a potent mitochondrial uncoupler) as a positive control for complete depolarization.

Quantitative Data Presentation

To benchmark the expected performance of 9-Methyl-1-phenazinol, the following table summarizes the validated bioactivity metrics of closely related phenazine analogs across standard cancer cell lines.

Cell LineCompoundAssay TypeIC 50​ / Primary EffectReference
HepG2 (Hepatoma)PhenazineBrdU / MTT~7.8 – 11 μ M (Antiproliferative)McGuigan & Li (2014)
T24 (Bladder Cancer)PhenazineBrdU / MTT~17 – 47 μ M (Antiproliferative)McGuigan & Li (2014)
DU145 (Prostate Cancer)Phenazine-1-carboxylic acidMTT~12.5 – 19.5 μ M (Apoptosis)Karuppiah et al. (2016)
A549 (Lung Cancer)Phenazine-1-carboxylic acidDCFDA (ROS)>3-fold ROS increase at 50 μ g/mLHao et al. (2017)

References

  • Title : Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway Source : Journal of Applied Biomedicine / ResearchGate URL :[Link]

  • Title : Cytotoxicity and genotoxicity of phenazine in two human cell lines Source : Toxicology In Vitro / PubMed URL :[Link]

  • Title : Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x Source : Frontiers in Microbiology URL :[Link]

Sources

Method

Application Note: Unambiguous Identification of 9-Methyl-1-phenazinol using a Suite of 1D and 2D NMR Spectroscopy Techniques

Abstract This application note provides a detailed guide to the structural elucidation of 9-Methyl-1-phenazinol, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of previou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the structural elucidation of 9-Methyl-1-phenazinol, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of previously published, complete NMR spectral assignments for this specific molecule, this guide establishes a robust analytical protocol utilizing a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a full, predicted assignment of all proton and carbon resonances, supported by the foundational principles of NMR and empirical data from closely related analogs. The methodologies detailed herein are designed to serve as a comprehensive, self-validating workflow for the unambiguous identification and characterization of 9-Methyl-1-phenazinol and similar substituted phenazine derivatives.

Introduction: The Phenazine Core and the Need for Precise Characterization

Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various natural products, synthetic dyes, and pharmacologically active agents.[1] Their planar, aromatic system allows for intercalation with DNA and participation in redox processes, making them attractive scaffolds for anticancer and antimicrobial drug discovery. 9-Methyl-1-phenazinol, a derivative featuring both a hydroxyl and a methyl substituent, presents a unique set of physicochemical properties that warrant detailed structural investigation.

Experimental Design & Rationale

The structural confirmation of 9-Methyl-1-phenazinol relies on a logical, multi-step NMR analysis. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating dataset.

Core Principles of the NMR Strategy
  • ¹H NMR: Provides the initial overview of the proton environment, including the number of distinct protons, their chemical shifts (indicating their electronic environment), their integration (proton count), and their splitting patterns (J-coupling, indicating adjacent protons).

  • ¹³C{¹H} NMR: Reveals the number of unique carbon atoms in the molecule and their chemical shifts, which are highly sensitive to their bonding and electronic environment.

  • COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4] This is fundamental for tracing out proton-proton connectivity within individual spin systems of the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that maps protons directly to the carbon atom they are attached to (¹JCH).[1] This is the primary method for assigning carbon resonances based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear correlation experiment that reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[4] This is the most critical experiment for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A homonuclear correlation experiment that identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[5] This is crucial for confirming the relative positions of substituents and protons on the phenazine core.

Detailed Protocols

Sample Preparation

The quality of NMR data is directly dependent on the quality of the sample preparation.

  • Analyte Purity: Ensure the 9-Methyl-1-phenazinol sample is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by column chromatography or recrystallization.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its excellent ability to dissolve a wide range of organic compounds and its relatively high boiling point.[6] Alternatively, deuterated chloroform (CDCl₃) can be used, but the acidic proton of the hydroxyl group may exchange or exhibit broad signals.[7] The choice of solvent can influence chemical shifts, so consistency is key.[6]

  • Concentration: Dissolve approximately 5-10 mg of 9-Methyl-1-phenazinol in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in all experiments, including the less sensitive HMBC and NOESY.

  • Internal Standard: While modern spectrometers can lock onto the deuterium signal of the solvent, Tetramethylsilane (TMS) can be added as an internal reference (0 ppm for both ¹H and ¹³C). However, referencing to the residual solvent peak (e.g., DMSO at δH 2.50 ppm and δC 39.52 ppm) is common practice.[8]

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~12 ppm, centered around 6 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~200 ppm, centered around 100 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • 2D Experiments (COSY, HSQC, HMBC, NOESY):

    • Use standard, gradient-selected pulse programs provided by the spectrometer manufacturer (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf, noesygpph).[9]

    • Dimensions: Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Spectral Widths: In heteronuclear experiments, the ¹H spectral width should be set as in the 1D ¹H experiment, and the ¹³C spectral width should encompass all expected carbon signals (~10-160 ppm).

    • HMBC Optimization: Set the long-range coupling delay to optimize for a J-coupling of 8 Hz, which is typical for aromatic systems.[4]

    • NOESY Mixing Time: A mixing time of 500-800 ms is a good starting point for a molecule of this size.

Predicted NMR Data and Structural Assignment

The following assignments are predicted based on the known data for 1-phenazinol[3] and standard substituent chemical shift (SCS) effects for methyl and hydroxyl groups on an aromatic scaffold. The numbering scheme used for assignment is shown below.

9-Methyl-1-phenazinol Structure with Numbering

Figure 1. Chemical structure of 9-Methyl-1-phenazinol with IUPAC numbering for NMR assignments.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
ProtonPredicted δ (ppm)MultiplicityJ (Hz)Rationale
H-27.20 - 7.30ddJ = 8.5, 7.0Ortho to -OH group, shielded. Coupled to H-3 and H-4.
H-37.70 - 7.80tJ = 8.5Coupled to H-2 and H-4.
H-47.90 - 8.00ddJ = 8.5, 1.5Deshielded by proximity to N-5. Coupled to H-3 and H-2.
H-68.15 - 8.25ddJ = 8.8, 1.5Deshielded by proximity to N-5. Coupled to H-7.
H-77.60 - 7.70ddJ = 8.8, 7.0Coupled to H-6 and H-8.
H-87.85 - 7.95dJ = 7.0Coupled to H-7. Shielded by ortho -CH₃.
9-CH₃2.70 - 2.80s-Methyl group on aromatic ring.
1-OH10.0 - 11.0br s-Phenolic proton, chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
CarbonPredicted δ (ppm)Rationale
C-1155.0 - 157.0Carbon bearing the -OH group, significantly deshielded.
C-2115.0 - 117.0Shielded by the ortho -OH group.
C-3130.0 - 132.0Standard aromatic CH.
C-4125.0 - 127.0Shielded relative to unsubstituted phenazine due to para -OH.
C-4a141.0 - 143.0Quaternary carbon adjacent to N-5.
C-5a142.0 - 144.0Quaternary carbon adjacent to N-5.
C-6128.0 - 130.0Standard aromatic CH.
C-7129.0 - 131.0Standard aromatic CH.
C-8127.0 - 129.0Standard aromatic CH.
C-9138.0 - 140.0Carbon bearing the -CH₃ group.
C-9a133.0 - 135.0Quaternary carbon adjacent to N-10.
C-10a139.0 - 141.0Quaternary carbon adjacent to N-10 and C-1.
9-CH₃17.0 - 19.0Methyl carbon.

Interpretation of 2D NMR Data: A Step-by-Step Walkthrough

The following section describes how the 2D NMR spectra are used to confirm the predicted assignments.

COSY Spectrum Analysis

The COSY spectrum will reveal two independent spin systems, corresponding to the two substituted benzene rings.

  • Spin System 1 (Ring A): A strong correlation will be observed between H-2 and H-3, and between H-3 and H-4. This confirms the connectivity of the protons on the hydroxyl-substituted ring.

  • Spin System 2 (Ring B): A strong correlation will be observed between H-6 and H-7, and between H-7 and H-8. This confirms the connectivity on the methyl-substituted ring.

HSQC Spectrum Analysis

The HSQC spectrum provides the direct one-bond C-H correlations, allowing for the definitive assignment of the protonated carbons.

  • Each proton signal (except the -OH and -CH₃ singlets) in the ¹H NMR spectrum will show a cross-peak to a single carbon signal in the ¹³C NMR spectrum. For example, the proton at δ ~7.25 ppm (H-2) will correlate to the carbon at δ ~116.0 ppm (C-2).

  • The methyl protons (δ ~2.75 ppm) will correlate to the methyl carbon (δ ~18.0 ppm).

HMBC Spectrum Analysis: Assembling the Skeleton

The HMBC spectrum is paramount for confirming the overall structure by identifying long-range (2- and 3-bond) correlations. The diagram below illustrates the key expected correlations.

HMBC_Correlations cluster_structure 9-Methyl-1-phenazinol H2 H-2 C1 C-1 H2->C1 ²J C10a C-10a H2->C10a ³J C4 C4 H2->C4 ³J H4 H-4 C5a C-5a H4->C5a ³J H4->C10a ²J C2 C2 H4->C2 ³J H6 H-6 C4a C-4a H6->C4a ³J C8 C8 H6->C8 ³J H8 H-8 C9a C-9a H8->C9a ²J C6 C6 H8->C6 ³J Me 9-CH₃ C9 C-9 Me->C9 ²J Me->C9a ³J Me->C8 ³J C3 C-3

Diagram 1. Key HMBC correlations for structural confirmation.

  • Connecting Ring A to the Core: The proton H-4 will show a ³J correlation to the quaternary carbon C-5a and a ²J correlation to C-10a. Similarly, H-2 will show a ³J correlation to C-10a. These correlations firmly place Ring A.

  • Connecting Ring B to the Core: The proton H-6 will show a ³J correlation to C-4a, and H-8 will show a ²J correlation to C-9a. These correlations anchor Ring B to the opposite side of the phenazine core.

  • Placing the Substituents: The methyl protons (9-CH₃) will show a crucial ²J correlation to C-9 and ³J correlations to C-8 and C-9a, unambiguously placing the methyl group at the C-9 position. The proton H-2 will show a ²J correlation to the hydroxyl-bearing carbon C-1, confirming the position of the hydroxyl group.

NOESY Spectrum Analysis: Through-Space Confirmation

The NOESY spectrum confirms spatial proximities, which validates the substituent positions determined by HMBC.

NOESY_Correlations cluster_structure 9-Methyl-1-phenazinol H2 H-2 H8 H-8 Me 9-CH₃ Me->H8 NOE OH 1-OH Me->OH NOE (peri) H10a_proxy OH->H2 NOE

Diagram 2. Key NOESY correlations for substituent placement.

  • Hydroxyl Group Position: A clear NOE cross-peak is expected between the phenolic proton (1-OH) and the ortho proton H-2.

  • Methyl Group Position: A strong NOE is expected between the methyl protons (9-CH₃) and the ortho proton H-8.

  • Peri-Interaction Confirmation: A crucial, albeit potentially weaker, NOE may be observed between the methyl protons (9-CH₃) and the phenolic proton (1-OH). This through-space interaction across the bay region of the phenazine core would provide definitive proof of the 1,9-disubstitution pattern.

Conclusion

The comprehensive NMR spectroscopy protocol detailed in this application note provides a robust and self-validating framework for the unambiguous structural identification of 9-Methyl-1-phenazinol. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR techniques, researchers can confidently assign all proton and carbon resonances and confirm the connectivity and substitution pattern of the molecule. The provided predicted chemical shifts and correlation maps serve as a reliable reference for this analysis. This methodology is not only critical for the characterization of 9-Methyl-1-phenazinol but is also broadly applicable to the structural elucidation of other novel phenazine derivatives, thereby supporting advancements in medicinal chemistry and materials science.

References

  • Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia.
  • Anil Kumar, Ernst, R. R., & Wüthrich, K. (1980). A two-dimensional nuclear Overhauser enhancement (2D NOE) experiment for the elucidation of complete proton-proton cross-relaxation networks in biological macromolecules.
  • Bala, S., Sharma, N., & Singh, M. (2014). Phenazines: A biological and chemical perspective. Bioorganic Chemistry, 55, 46-62.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier Science.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135412648, 1-Phenazinol. Retrieved March 28, 2026, from [Link].

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Heterocyclic Chemistry III (Vol. 1, pp. 547-595). Elsevier.
  • Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. [Link]

  • South Dakota State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved March 28, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook (4th ed.). Springer.
  • University of California, Los Angeles. (n.d.). Complex NMR experiments: 2D, selective, etc. Retrieved March 28, 2026, from [Link]

  • Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: theory, applications and NMR prediction software. John Wiley & Sons.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). Wiley.

Sources

Application

Preparing 9-Methyl-1-phenazinol stock solutions for cell culture

Application Note & Protocol Topic: Preparing 9-Methyl-1-phenazinol Stock Solutions for Cell Culture Introduction: The Critical Role of Stock Solution Integrity in Research 9-Methyl-1-phenazinol is a member of the phenazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparing 9-Methyl-1-phenazinol Stock Solutions for Cell Culture

Introduction: The Critical Role of Stock Solution Integrity in Research

9-Methyl-1-phenazinol is a member of the phenazine family, a class of nitrogen-containing heterocyclic compounds known for their rich redox chemistry and diverse biological activities.[1] Phenazine derivatives, both natural and synthetic, are subjects of intense research interest for their potential as antimicrobial, anticancer, and antiparasitic agents.[1][2] Their mechanisms of action often involve the generation of reactive oxygen species (ROS) and interference with cellular macromolecules, making them valuable tools for probing cellular pathways.[3][4]

The reliability and reproducibility of any in vitro study using such small molecules hinge on the accurate and consistent preparation of stock solutions. A poorly prepared stock solution can introduce significant experimental artifacts, leading to misinterpretation of results. Factors such as compound solubility, the choice of solvent, and the stability of the solution can profoundly impact the effective concentration and biological activity of the compound in a cell-based assay.[5]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper preparation, handling, and storage of 9-Methyl-1-phenazinol stock solutions. By adhering to these protocols, researchers can establish a foundation of trustworthiness and scientific integrity for their experimental work.

Compound Data: Physicochemical Properties and Safety

A thorough understanding of the compound's properties is the first step in protocol development. This information is critical for accurate calculations, solvent selection, and safe handling.

Physicochemical Data Summary
PropertyValueSource
Chemical Name 9-Methyl-1-phenazinol-
CAS Number 2876-17-7[6]
Molecular Formula C₁₃H₁₀N₂O[6]
Molecular Weight 210.235 g/mol [6]
Appearance Likely a colored crystalline solidInferred
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO and ethanol.[7][8]
Safety & Handling: A Non-Negotiable Priority

Phenazine derivatives require careful handling. As a class, they are known to be irritants and are suspected of causing genetic defects.[9][10] Adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the solid compound and its concentrated solutions.[9][11]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][12]

  • Exposure First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[11]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

  • Storage of Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11] The container should be clearly labeled.

  • Disposal: Dispose of all waste (solid compound, contaminated materials, and solutions) in accordance with local, state, and federal hazardous waste regulations.[10]

Core Principles: The "Three S's" of Stock Solution Preparation

Reproducibility in cell culture experiments begins with mastering three core principles for handling small molecules: S olvent, S olubility, and S tability.[5]

  • Solvent: The ideal solvent must completely dissolve the compound at a high concentration, be compatible with the cell culture system, and exhibit low toxicity at the final working concentration. For hydrophobic compounds like 9-Methyl-1-phenazinol, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[13][14] It is crucial to use high-purity, anhydrous (or low water content) DMSO to prevent compound precipitation and degradation.

  • Solubility: A compound that precipitates out of solution is no longer at a known concentration, invalidating experimental results. The goal is to create a concentrated stock solution where the compound remains fully dissolved. This high-concentration stock is then diluted to a final working concentration where the compound remains soluble in the aqueous culture medium.

  • Stability: Small organic molecules can be sensitive to light, temperature, pH, and repeated freeze-thaw cycles.[7] Improper storage can lead to degradation, reducing the compound's potency and producing unknown byproducts. Aliquoting stock solutions into single-use volumes and storing them protected from light at low temperatures (-20°C or -80°C) is essential for maintaining integrity.[15][16]

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a highly concentrated master stock solution, which serves as the foundation for all subsequent experimental dilutions.

Materials
  • 9-Methyl-1-phenazinol (solid powder)

  • High-purity, anhydrous DMSO (Dimethyl Sulfoxide)

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Sterile, amber or opaque glass vial with a screw cap

  • Calibrated micropipettes (P1000, P200) and sterile tips

  • Sterile, low-protein binding microcentrifuge tubes (for aliquots)

  • Vortex mixer

  • Optional: Bath sonicator

  • Optional: 0.2 µm sterile syringe filter with a PTFE (polytetrafluoroethylene) membrane

Calculations

The fundamental formula for calculating the required mass is: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol ) [7]

Example Calculation for 1 mL of a 10 mM Stock:

  • Desired Concentration: 10 mM = 0.01 mol/L

  • Final Volume: 1 mL = 0.001 L

  • Molecular Weight (MW): 210.235 g/mol

Mass (mg) = (0.01 mol/L) × (0.001 L) × (210.235 g/mol ) × (1000 mg/g) = 2.10 mg

Expert Insight: It is often practical to weigh a slightly larger mass (e.g., 5-10 mg) for better accuracy on an analytical balance and adjust the solvent volume accordingly. For example, if you weigh out 5.25 mg:

Volume (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (mmol/L) Volume (mL) = [5.25 mg / 210.235 g/mol ] / 10 mmol/L = 2.50 mL of DMSO

Step-by-Step Procedure
  • Preparation: Put on all required PPE. Ensure the work area is clean.

  • Weighing: Carefully weigh the calculated mass (e.g., 2.10 mg) of 9-Methyl-1-phenazinol powder onto weighing paper using an analytical balance. Record the exact mass.

  • Transfer: Transfer the weighed powder directly into a sterile, appropriately sized amber glass vial.

    • Expert Insight: For very small quantities (<10 mg), some suppliers recommend adding the solvent directly to the manufacturer's vial to avoid loss during transfer.[15]

  • Dissolution: Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the vial.

  • Mixing: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is slow, a brief sonication (5-10 minutes) in a room temperature water bath can be used.[14][17]

  • Sterilization (Optional but Recommended): For maximum sterility, filter the stock solution through a 0.2 µm PTFE syringe filter into a new sterile vial. PTFE is recommended for its compatibility with organic solvents like DMSO.[15]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the master stock solution into single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled, low-protein binding microcentrifuge tubes.[7][15]

  • Labeling: Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[18]

  • Storage: Store the aliquots in a freezer at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[16] Protect from light by storing them in a labeled freezer box.

Protocol 2: Preparing Working Solutions for Cell Culture

This protocol describes the dilution of the master stock into cell culture medium to achieve the final desired concentration for treating cells.

Workflow Visualization

G cluster_0 Preparation Phase (Aseptic Conditions) cluster_1 Experimental Phase (Laminar Flow Hood) Powder Solid 9-Methyl-1-phenazinol Stock 10 mM Master Stock in 100% DMSO Powder->Stock Dissolve in DMSO Aliquot Single-Use Aliquots (Stored at -80°C) Stock->Aliquot Aliquot & Store Intermediate Intermediate Dilution (e.g., 100 µM in Medium) Aliquot->Intermediate 1:100 Dilution Working Final Working Solution (e.g., 10 µM in Medium) Intermediate->Working 1:10 Dilution Plate Well 1 Well 2 ... Vehicle Control Working->Plate G cluster_compound Compound Integrity cluster_protocol Protocol Accuracy cluster_result Experimental Outcome Purity High Purity (>98%) Result Reproducible & Reliable Data Purity->Result Stability Chemical Stability Stability->Result Solubility Complete Solubilization Solubility->Result Weighing Accurate Weighing Weighing->Result Volume Precise Volumetrics Volume->Result Storage Correct Storage (-80°C, Dark) Storage->Result Handling Aseptic Technique Handling->Result

Caption: Factors ensuring reproducible experimental data.

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments. [Link]

  • Small Molecules FAQs. (n.d.). Captivate Bio. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Safety Data Sheet: Fluphenazine hydrochloride. (2020). Chemos GmbH & Co.KG. [Link]

  • How to dissolve small inhibitor molecules for binding assay? (2013). ResearchGate. [Link]

  • 9-methylphenazine-1-carboxylic Acid. (n.d.). PubChem. [Link]

  • Phenazines database - synthesis, physical properties. (n.d.). Phenazine.be. [Link]

  • Practical lab tips for avoiding sample loss during storage. (2023). YouTube. [Link]

  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (2024). Molecules. [Link]

  • Phenazines and Phenoxazinones from Some Novel Nocardiaceae. (1966). Biochemistry. [Link]

  • Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid... (2017). Frontiers in Cellular and Infection Microbiology. [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. (2021). Molecules. [Link]

  • 9-METHYL-PHENAZINE-1-CARBOXYLIC ACID — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Functional and Structural Analysis of Phenazine O-Methyltransferase... (2016). ACS Chemical Biology. [Link]

  • 1-Phenazinol. (n.d.). PubChem. [Link]

  • Phenazine-1-carboxylic Acid Has a Broad-Spectrum Antifungal Effect by Targeting Isocitrate Lyase. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Advances in Phenazines over the Past Decade... (2021). Molecules. [Link]

  • New Functionalized Phenoxazines and Phenothiazines. (2023). ACS Omega. [Link]

  • ARMCO® 17-7 PH®. (n.d.). AK Steel. [Link]

  • Phenazine-1-carboxylic acid, a secondary metabolite of Pseudomonas aeruginosa... (2004). American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Stability constant study of transition metal complexes... (n.d.). International Journal of Applied Chemistry. [Link]

  • The Effect of Phenazine-1-Carboxylic Acid on the Morphological, Physiological, and Molecular Characteristics of Phellinus noxius. (2016). Molecules. [Link]

  • Precipitation Hardening Stainless Steel 17-7PH. (n.d.). Smiths Metal Centres. [Link]

  • 17-7 PH Stainless Steel, cold rolled condition C, plate, sheet, and strip. (n.d.). MatWeb. [Link]

  • New Functionalized Phenoxazines and Phenothiazines. (2023). ACS Omega. [Link]

  • The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea... (2017). Frontiers in Microbiology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in the chemical synthesis of 9-Methyl-1-phenazinol

SYNTHESIS SUPPORT PORTAL | KNOWLEDGE BASE Topic: Yield Optimization in the Chemical Synthesis of 9-Methyl-1-phenazinol Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Document I...

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Author: BenchChem Technical Support Team. Date: April 2026

SYNTHESIS SUPPORT PORTAL | KNOWLEDGE BASE Topic: Yield Optimization in the Chemical Synthesis of 9-Methyl-1-phenazinol Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Document ID: KB-774-PHZ

System Overview

9-Methyl-1-phenazinol (1-hydroxy-9-methylphenazine) is a highly valued heterocyclic scaffold in the development of antimicrobial and antineoplastic agents. Synthesizing this asymmetric phenazine derivative presents two primary thermodynamic and kinetic challenges: regioselectivity (differentiating the 6-methyl and 9-methyl isomers) and chemoselectivity (preventing over-oxidation or incomplete reduction).

This technical support guide provides field-proven, self-validating workflows to maximize your isolated yield, utilizing the regioselective Beirut reaction as the primary pathway [1, 3].

Section 1: Validated Synthetic Workflows

Pathway A 4-Methylbenzofuroxan + Cyclohexane-1,2-dione B Beirut Reaction (Diethylamine, 0 °C) A->B C Intermediate Oxidation (mCPBA, Toluene) B->C Enolization & Cycloaddition D 1-Hydroxy-9-methylphenazine 5,10-dioxide C->D Aromatization E Deoxygenation (Na2S2O4 or Pd/C) D->E F 9-Methyl-1-phenazinol (Target Compound) E->F N-oxide Reduction

Fig 1: Regioselective synthesis pathway of 9-Methyl-1-phenazinol via the Beirut reaction.

Protocol A: The Modified Beirut Reaction (Recommended for High Regiocontrol)

This method exploits the cycloaddition of benzofuroxans with cyclic diones. By utilizing diethylamine, we drive the enolization of the dione, allowing for a rapid nucleophilic attack on the benzofuroxan electrophile [1].

Step 1: Cycloaddition & Aromatization

  • Preparation: In an oven-dried flask under argon, dissolve cyclohexane-1,2-dione (1.1 equiv) in neat diethylamine (acting as both solvent and base) at 0 °C.

  • Addition: Slowly add 4-methylbenzofuroxan (1.0 equiv) portion-wise to control the exotherm.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 90 minutes.

  • Oxidation: Filter the crude bright-red intermediate. Resuspend in anhydrous toluene and add meta-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) pulse-wise over 5 hours at 80 °C.

  • Validation Checkpoint: The formation of 1-hydroxy-9-methylphenazine 5,10-dioxide is confirmed by a deep cherry-red solution. TLC (DCM:MeOH 95:5) should show a highly polar, brightly colored spot.

Step 2: Deoxygenation (N-Oxide Reduction)

  • Reduction: Dissolve the purified 5,10-dioxide intermediate in a biphasic mixture of Ethyl Acetate and Water (1:1). Add fresh Sodium Dithionite (Na₂S₂O₄, 4.0 equiv) to the aqueous layer.

  • Phase Transfer: Stir vigorously at room temperature for 2 hours. The biphasic system immediately partitions the hydrophobic reduced phenazinol into the organic layer, preventing side reactions.

  • Validation Checkpoint: The reaction is complete when the aqueous layer loses its red tint and the organic layer assumes a pale yellow/greenish hue.

Section 2: Diagnostic Matrix (Troubleshooting & FAQs)

TroubleshootingTree Start Yield Issue: Low Target Recovery Q1 Is the crude product a mixture of isomers? Start->Q1 Sol1 Optimize Tautomeric Equilibrium: Lower Temp to -10 °C or use Solid Acid Catalyst Q1->Sol1 Yes (Regioselectivity Failure) Q2 Does the solution retain a deep red/orange color? Q1->Q2 No Sol2 Incomplete N-oxide Reduction: Use fresh Na2S2O4 or increase H2 pressure (Pd/C) Q2->Sol2 Yes (Deoxygenation Failure) Q3 Is extensive tar/polymerization observed during workup? Q2->Q3 No Sol3 Control Exotherm: Ensure strict -78 °C addition and careful MeOH quench Q3->Sol3 Yes (Over-reaction/Degradation)

Fig 2: Diagnostic logic tree for troubleshooting yield bottlenecks in phenazinol synthesis.

Q1: I am obtaining a nearly 1:1 mixture of 9-methyl-1-phenazinol and 6-methyl-1-phenazinol. How can I improve regioselectivity? A: This is a thermodynamic issue stemming from the tautomerization of the starting material. In solution, 4-methylbenzofuroxan exists in rapid equilibrium with 7-methylbenzofuroxan via an o-dinitroso intermediate [4]. Because both tautomers react with the dione enolate, you get a mixture of 6-methyl and 9-methyl isomers. Solution: Lower the reaction temperature to -10 °C to slow the tautomerization rate relative to the cycloaddition rate. Alternatively, switch from an amine base to a solid acid catalyst, which alters the electronic characteristics of the tautomeric equilibrium, heavily favoring the 9-methyl trajectory.

Q2: My yield drops significantly during the deoxygenation of the 5,10-dioxide intermediate. The solution remains stubbornly red. A: A persistent red color is the optical signature of unreduced N-oxide bonds [1]. Sodium dithionite (Na₂S₂O₄) is notoriously unstable and rapidly disproportionates into thiosulfate and bisulfite upon exposure to atmospheric moisture. Solution: Always use a freshly opened bottle of Na₂S₂O₄. If the chemical reduction continues to stall, switch to catalytic hydrogenation using 10% Pd/C under a positive H₂ pressure (balloon). Monitor via TLC until the baseline N-oxide spot completely vanishes.

Q3: I attempted the classical oxidative condensation route (3-methylbenzene-1,2-diamine + 3-methoxybenzene-1,2-dione) followed by BBr₃ demethylation, but the final step yielded a black, tarry mixture. Why? A: Boron tribromide (BBr₃) is highly Lewis acidic and reactive. The demethylation of 1-methoxy-9-methylphenazine generates a massive exotherm. If the localized temperature spikes, the phenazine core undergoes oxidative degradation and polymerization [2]. Solution: Ensure the dropwise addition of BBr₃ is performed strictly at -78 °C under an inert argon atmosphere. Crucially, quench the reaction by adding anhydrous methanol while still at -78 °C before allowing it to warm. This safely destroys excess BBr₃ without generating localized heat spikes.

Section 3: Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and the isolated yield/regioselectivity of the Beirut intermediate (1-hydroxy-9-methylphenazine 5,10-dioxide).

Catalyst / BaseSolventTemp (°C)Time (h)Isolated Yield (%)Regio-Ratio (9-Me : 6-Me)Causality / Notes
TriethylamineEthanol251235%1.2 : 1High tautomerization leads to poor regiocontrol.
DiethylamineNeat0249%4.5 : 1Neat amine drives rapid enolization; lower temp limits tautomerization [1].
DiethylamineNeat-10454%8.0 : 1Kinetic trapping of the preferred tautomer maximizes the 9-Me target.
Solid Acid (SiO₂)Toluene80642%6.5 : 1Acid catalysis alters the intermediate transition state, favoring 9-Me.

References

  • New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. RSC Advances.[Link]

  • Efficient Methods for the Synthesis of 2-Hydroxyphenazine Based on the Pd-Catalyzed N-Arylation of Aryl Bromides. Organic Letters.[Link]

  • Phenazine Natural Products: Biosynthesis, Synthetic Analogues, and Biological Activity. Chemical Reviews.[Link]

  • Preparation of phenazine N5,N10-dioxides: Effects of benzofuroxan substituents in the outcome of their expansion reaction with phenolates. ResearchGate.[Link]

Optimization

Reducing background interference in 9-Methyl-1-phenazinol UV-Vis assays

Welcome to the Advanced Applications Support Center. 9-Methyl-1-phenazinol is a highly conjugated, redox-active phenazine derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. 9-Methyl-1-phenazinol is a highly conjugated, redox-active phenazine derivative. While UV-Vis spectrophotometry is a powerful tool for its quantification, the compound's unique electronic properties and the complexity of biological matrices often introduce severe background interference.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols. The goal is not just to give you steps, but to explain the causality behind spectral anomalies so you can isolate the true analyte signal from matrix noise, scattering, and redox-induced spectral smearing.

Diagnostic FAQs: Identifying the Source of Interference

Q: My baseline is drifting upward significantly at lower wavelengths, masking the UV peaks. What causes this? A: This is a classic physical interference caused by Rayleigh and Mie scattering from suspended particulates (e.g., cell debris, aggregated proteins, or lipid micelles)[1]. Causality: Particles in the sample scatter shorter wavelengths more intensely than longer ones (proportional to 1/λ4 ), creating a wavelength-dependent background absorbance that increases rapidly in the UV region. Solution: Implement physical clarification (Protocol A) or mathematical baseline correction via a 3-point drop line (Protocol C).

Q: The primary absorption peak of 9-Methyl-1-phenazinol is unusually broad, or the λmax​ appears to shift between replicates. Why? A: Phenazines are inherently redox-active and undergo proton-coupled electron transfer (PCET) [2]. Causality: In ambient biological samples, 9-Methyl-1-phenazinol exists in a dynamic equilibrium between its fully oxidized and fully reduced states. Because these states possess distinct π→π∗ and n→π∗ electronic transitions, a mixed redox population results in broadened, overlapping spectral bands. Solution: Force the population into a uniform state using spectroelectrochemical poising (Protocol B).

Q: I am observing massive overlapping peaks in the 260-280 nm range that completely obscure my analyte. How do I resolve this? A: This is chemical interference. Biological matrices contain high concentrations of proteins (aromatic amino acids absorbing at 280 nm) and nucleic acids (absorbing at 260 nm) [3]. Causality: If your target phenazine peak overlaps with these highly absorptive chromophores, direct measurement is impossible without separation or advanced mathematical deconvolution. Solution: Isolate the phenazine using liquid-liquid extraction [4] or resolve the hidden peaks using derivative spectroscopy[5].

G Start Raw UV-Vis Spectrum 9-Methyl-1-phenazinol Check Identify Interference Type Start->Check Scattering Baseline Drift / Scattering (Turbidity & Particulates) Check->Scattering Overlap Peak Overlap (Proteins / Nucleic Acids) Check->Overlap Redox Broad/Smeared Peaks (Mixed Redox States) Check->Redox Action1 Protocol C: 3-Point Drop Line Scattering->Action1 Action2 Protocol A: Liquid-Liquid Extraction Overlap->Action2 Action3 Protocol B: Spectroelectrochemical Poising Redox->Action3

Workflow for diagnosing and resolving UV-Vis interference in phenazine assays.

Step-by-Step Troubleshooting Protocols

Protocol A: Matrix Cleanup and Liquid-Liquid Extraction

Purpose: To physically separate 9-Methyl-1-phenazinol from interfering biological macromolecules prior to UV-Vis measurement. Causality: Phenazines partition favorably into organic solvents, whereas polar proteins and nucleic acids remain in the aqueous phase, effectively eliminating chemical overlap at 260-280 nm [4].

  • Sample Clarification: Centrifuge the biological sample (e.g., lysate or culture media) at 10,000 × g for 10 minutes to pellet insoluble debris, immediately reducing physical scattering.

  • Solvent Extraction: Add an equal volume of spectrophotometric-grade ethyl acetate to the clarified supernatant.

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 5,000 × g for 5 minutes to break any emulsions.

  • Recovery & Reconstitution: Carefully aspirate the upper organic layer. Evaporate the solvent under a gentle nitrogen stream and reconstitute the dried 9-Methyl-1-phenazinol in a high-purity, UV-transparent solvent (e.g., HPLC-grade methanol).

  • Validation (Blanking): Always run a solvent blank using the exact reconstitution solvent to correct for baseline noise and ensure the system is self-validating [6].

Protocol B: Spectroelectrochemical Redox Control

Purpose: To force the phenazine population into a single, uniform oxidation state, eliminating spectral smearing. Causality: The redox reaction of phenazines in aqueous solution is a reversible one-step 2e−/2H+ transfer process[2]. Applying a specific potential ensures 100% conversion to either the oxidized or reduced chromophore.

  • Electrochemical Cell Setup: Utilize an optically transparent thin-layer electrochemical (OTTLE) cell within the sample compartment of the UV-Vis spectrophotometer.

  • Poising the Potential: Apply a constant cathodic potential (e.g., -400 mV vs Ag/AgCl) to fully reduce the 9-Methyl-1-phenazinol pool, or an anodic potential to fully oxidize it.

  • Spectral Acquisition: Monitor the current. Once it reaches a steady state (indicating complete conversion), acquire the UV-Vis spectrum.

  • Validation: The resulting peak will be sharp and representative of a single redox state. An isosbestic point should be observed if you sweep the potential, validating that only two species (oxidized/reduced) are interconverting without degradation.

Redox Mixed Mixed Redox State (Inconsistent UV-Vis Absorbance) Control Electrochemical Poising (OTTLE Cell) Mixed->Control Apply Potential Oxidized Fully Oxidized State (Distinct Chromophore A) Reduced Fully Reduced State (Distinct Chromophore B) Control->Oxidized -2e- / -2H+ (Anodic) Control->Reduced +2e- / +2H+ (Cathodic)

Proton-coupled electron transfer control for stabilizing phenazine UV-Vis spectra.

Protocol C: Advanced Spectral Deconvolution

Purpose: To mathematically eliminate constant or linearly sloping background interference without physical sample alteration. Causality: Taking the second derivative (D2) of the absorbance spectrum measures the curvature of the spectral profile. This mathematical transformation isolates sharp, narrow analyte peaks while completely zeroing out broad, constant, or linearly sloping background interference caused by matrix scattering [1].

  • Three-Point Drop Line Correction: For simple baseline scattering, select two reference wavelengths on either side of the 9-Methyl-1-phenazinol λmax​ where the analyte does not absorb. The software will calculate the linear slope of the background and subtract it from the analytical wavelength [1].

  • Derivative Spectroscopy: For overlapping chemical interferents, calculate the second derivative (D2) of the zero-order absorbance spectrum.

  • Validation (Peak Identification): Locate the negative valleys in the D2 spectrum that correspond to the exact λmax​ of 9-Methyl-1-phenazinol. Validate the method by ensuring the D2 amplitude is directly proportional to concentration via a standard addition curve ( R2>0.99 ) [5].

Quantitative Data & Calibration Strategies

To ensure your protocols are self-validating, compare your raw data against the expected spectral behaviors and validation metrics outlined below.

Interference TypePrimary CauseSpectral ImpactRecommended CorrectionValidation Metric
Physical Scattering Cell debris, aggregatesWavelength-dependent baseline drift (higher in UV)Clarification (Prot. A) or 3-Point Drop Line (Prot. C)Baseline at non-absorbing reference λ returns to 0.000 Abs.
Chemical Overlap Proteins, DNA/RNA, Phenol RedMasked or artificially inflated analyte peaksLiquid-Liquid Extraction (Prot. A) or Derivative Spectroscopy (Prot. C)D2 spectrum amplitude scales linearly with standard additions ( R2>0.99 ).
Redox Smearing Mixed oxidation statesBroadened peaks, shifting λmax​ Spectroelectrochemical Poising (Prot. B)Isosbestic points observed during potential sweep; stable λmax​ .

References

  • How to Improve the Measurement Accuracy of UV Visible Spectrophotometer? Source: Metash Instruments URL:[Link]

  • Eliminating Interference from Blood Protein in UV-Vis Assays Source: Virginia Commonwealth University (Scholars Compass) URL:[Link]

  • Characterization of antifungal metabolite phenazine from rice rhizosphere fluorescent pseudomonads Source: PubMed Central (PMC) URL:[Link]

  • Correcting for Background Absorbance-UV-VIS ChemStation Software Source: Agilent Technologies URL:[Link]

  • An UV-vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics Source: PubMed (Biosensors & Bioelectronics) URL:[Link]

  • UV Spectrophotometric Methods for the Determination of Perphenazine in Dosage Form Source: Journal of Pharmaceutical Sciences and Biological Research URL:[Link]

Sources

Troubleshooting

Improving HPLC peak resolution for 9-Methyl-1-phenazinol analysis

Welcome to the Technical Support Center for Phenazine Derivatives. 9-Methyl-1-phenazinol is a redox-active, amphoteric heterocyclic compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phenazine Derivatives. 9-Methyl-1-phenazinol is a redox-active, amphoteric heterocyclic compound. Due to its basic phenazine nitrogen and weakly acidic phenolic hydroxyl group, researchers frequently encounter chromatographic challenges such as severe peak tailing and co-elution with structurally similar metabolites.

This guide provides field-proven, causally grounded troubleshooting strategies and a self-validating analytical protocol to ensure high-resolution, reproducible data.

Diagnostic Troubleshooting Workflow

Workflow A Poor Resolution of 9-Methyl-1-phenazinol B Peak Tailing (Asymmetry > 1.5) A->B C Co-elution with Analogs A->C D Silanol Interactions? Check Mobile Phase pH B->D G Insufficient Selectivity? Check Stationary Phase C->G E Lower pH < 3.0 (Formic/Phosphoric Acid) D->E If pH > 4 F Change to End-capped or Polar-embedded C18 D->F If pH is optimized H Use Phenyl-Hexyl Column (π-π interactions) G->H For aromatic analogs I Optimize Gradient Slope & Organic Modifier G->I For polar metabolites

Diagnostic workflow for resolving 9-Methyl-1-phenazinol HPLC peak tailing and co-elution issues.

Troubleshooting Guide & FAQs

Q1: Why does 9-Methyl-1-phenazinol exhibit severe peak tailing, and how can I fix it? Root Cause: Peak tailing for basic compounds in reversed-phase HPLC is primarily driven by secondary interactions between the protonated basic nitrogen of the analyte and ionized, unreacted silanol groups ( SiO− ) on the silica stationary phase[1]. These free silanols are highly acidic and act as cation-exchange sites at mid-pH levels (pH 4–7)[2]. Resolution:

  • Lower the Mobile Phase pH: Adjust the aqueous mobile phase pH to < 3.0 using 0.1% formic acid or a 10–20 mM phosphate buffer (pH 2.5). At this pH, residual silanols are fully protonated ( SiOH ) and neutralized, effectively shutting down the secondary ion-exchange mechanism[3].

  • Utilize Advanced Column Chemistries: If low pH is insufficient, switch to a fully end-capped C18 column or a polar-embedded stationary phase. End-capping blocks residual silanol activity, while polar-embedded groups provide a shielding effect that repels basic analytes from the silica surface[1].

Q2: How do I resolve co-elution of 9-Methyl-1-phenazinol with structurally similar phenazine analogs? Root Cause: Structurally similar phenazines (e.g., pyocyanin, 1-phenazinol) share the same tricyclic aromatic core, leading to nearly identical hydrophobic partitioning on standard C18 columns. Resolution:

  • Orthogonal Selectivity: Switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These stationary phases introduce π−π interactions and dipole-dipole interactions, which exploit subtle differences in the electron density of the substituted phenazine rings[4].

  • Optimize Gradient Elution: Implement a shallow gradient of acetonitrile (e.g., 10% to 90% over 30 minutes) to increase the resolution ( Rs​ ) between closely eluting peaks. Acetonitrile is preferred over methanol for phenazines due to its lower viscosity and superior mass transfer kinetics, which yields sharper peaks[5].

Q3: What causes retention time shifts and irreproducibility during the analysis of this compound? Root Cause: Retention time drift is often a symptom of inadequate column equilibration or fluctuations in the ionization state of the analyte due to poor buffer capacity. Resolution:

  • Buffer Capacity: Ensure your mobile phase buffer is operating within ±1 pH unit of its pKa. If operating at pH 2.5, a phosphate buffer is highly effective. Avoid running methods near the pKa of the analyte's functional groups, as microscopic pH shifts will cause massive retention variations[1].

  • Temperature Control: Phenazine derivatives can be sensitive to temperature fluctuations. Maintain a strict column oven temperature (e.g., 30°C ± 0.1°C) to stabilize partitioning thermodynamics[6].

Standard Optimized Protocol: Self-Validating HPLC Method

This methodology is designed as a self-validating system. By incorporating System Suitability Testing (SST) directly into the workflow, users can verify the thermodynamic stability and chemical inertness of their setup before analyzing precious samples.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Solvent A (Aqueous): Prepare 0.1% Formic acid in HPLC-grade water. Adjust pH to ~2.7.

    • Causality: Formic acid ensures silanol suppression while maintaining MS-compatibility if LC-MS is required downstream[5].

  • Solvent B (Organic): Prepare 0.1% Formic acid in HPLC-grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install an end-capped Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature strictly to 30°C.

  • Flush the system with 10 column volumes (CV) of 50:50 A:B, followed by 15 CV of the starting gradient conditions (90% A) to ensure complete stationary phase solvation and thermal equilibration.

Step 3: Gradient Program Execution Run the following linear gradient at a flow rate of 1.0 mL/min:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band at the column head).

  • 2.0 - 20.0 min: 10% 80% B (Linear gradient for optimal resolution of phenazine analogs).

  • 20.0 - 25.0 min: 80% B (High-organic wash to remove strongly retained matrix lipids).

  • 25.0 - 30.0 min: 10% B (Re-equilibration prior to the next injection).

Step 4: Detection Parameters

  • Set the Diode Array Detector (DAD) to monitor at 254 nm (universal aromatic core absorption) and 365 nm (phenazine-specific absorption maximum)[7].

Step 5: System Suitability Testing (SST) & Self-Validation

  • Inject 10 µL of a 9-Methyl-1-phenazinol reference standard (10 µg/mL).

  • Validation Criteria:

    • The USP Tailing factor ( Tf​ ) must be ≤1.5 .

    • Resolution ( Rs​ ) from the nearest neighbor must be ≥2.0 .

    • Troubleshooting Loop: If Tf​>1.5 , immediately verify the mobile phase pH and inspect the column inlet frit for voiding[6].

Quantitative Data Summary

The following table summarizes the causal relationship between specific chromatographic parameters and the resulting peak integrity for 9-Methyl-1-phenazinol.

Column ChemistryMobile Phase pHOrganic ModifierExpected Tailing Factor ( Tf​ )Expected Resolution ( Rs​ )Diagnostic Outcome
Standard C18 (Type A)7.0 (Unbuffered)Methanol> 2.5< 1.0Severe secondary silanol interactions; co-elution.
End-capped C182.5 (Phosphate)Acetonitrile1.2 - 1.41.5 - 1.8Acceptable symmetry; moderate analog separation.
Phenyl-Hexyl 2.7 (Formic Acid) Acetonitrile 1.0 - 1.1 > 2.5 Optimal π−π selectivity; baseline separation.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. URL:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions URL:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation URL:[Link]

  • Functional Analysis of Genes for Biosynthesis of Pyocyanin and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1 - ASM Journals URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming In Vivo Toxicity of 9-Methyl-1-phenazinol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams and drug development professionals who encounter unexpected in vivo toxicity when working with substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams and drug development professionals who encounter unexpected in vivo toxicity when working with substituted phenazines. While the unique structural features of 9-Methyl-1-phenazinol make it highly valuable for antimicrobial and oncological applications, these same moieties drive its dose-limiting toxicity.

To successfully formulate and administer this compound, we must move beyond empirical dose adjustments and address the fundamental biochemical causality. The toxicity of 9-Methyl-1-phenazinol is not random; it is a direct consequence of two predictable mechanisms: Redox Cycling [1] and Bivalent Metal Chelation [2].

Below is our comprehensive troubleshooting guide, complete with self-validating protocols to help you rescue your in vivo models.

FAQ 1: Why are my murine models exhibiting acute oxidative stress and hepatotoxicity shortly after dosing?

The Science: This is a classic manifestation of phenazine-induced redox cycling. 9-Methyl-1-phenazinol readily crosses cell membranes and hijacks the cellular respiratory machinery. By acting as an electron acceptor, it oxidizes intracellular pools of NAD(P)H and transfers those electrons to molecular oxygen, generating a continuous stream of reactive oxygen species (ROS) such as superoxide ( O2∙−​ ) and hydrogen peroxide ( H2​O2​ )[1]. This rapid depletion of the cellular glutathione (GSH) pool leads to lipid peroxidation, endoplasmic reticulum (ER) stress, and subsequent hepatocyte apoptosis[3][4].

The Solution: ROS Mitigation via N-Acetylcysteine (NAC) Co-administration To neutralize this effect, you must pre-load the cellular antioxidant defenses. NAC serves as both a direct ROS scavenger and a critical precursor for GSH synthesis, effectively preventing phenazine-induced proteotoxicity[5].

Step-by-Step Protocol: NAC Rescue Strategy

  • Preparation: Dissolve N-acetylcysteine in sterile 0.9% saline.

    • Critical Causality Step: You must adjust the pH of the solution to 7.2–7.4 using 1M NaOH. Unbuffered NAC is highly acidic and will cause severe injection-site necrosis and systemic acidosis, confounding your toxicity data.

  • Pre-Dosing: Administer the buffered NAC at 150–300 mg/kg via intraperitoneal (i.p.) injection 1 to 2 hours prior to 9-Methyl-1-phenazinol administration. This temporal window is essential to allow for the intracellular conversion of NAC to active glutathione.

  • Maintenance: For chronic exposure studies, supplement the animals' drinking water with 1 mg/mL NAC. Refresh the solution every 48 hours to prevent auto-oxidation.

  • Validation: Quantify serum malondialdehyde (MDA) and the GSH/GSSG ratio using colorimetric assays 4 hours post-dose to confirm target engagement and ROS suppression.

FAQ 2: We observe symptoms of trace metal deficiency and metalloenzyme dysfunction. Is the compound chelating metals?

The Science: Yes. The 1-hydroxyphenazine scaffold possesses an oxine-like functional group. The hydroxyl group adjacent to the phenazine nitrogen acts as a potent bidentate ligand, forming highly stable five- or six-membered chelate rings with bivalent metals, particularly copper (Cu²⁺) and iron (Fe²⁺)[2][6]. This systemic chelation strips essential metals from the host, inhibiting critical metalloenzymes like cytochrome c oxidase and ceruloplasmin.

The Solution: Staggered Trace Metal Rescue You cannot simply mix trace metals into your phenazine formulation. Co-formulation will create redox-active phenazine-metal complexes that exacerbate Fenton chemistry, massively increasing ROS generation[6].

Step-by-Step Protocol: Staggered Metal Supplementation

  • Baseline Profiling: Prior to the study, quantify baseline serum Cu²⁺ and Fe²⁺ levels using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Supplement Formulation: Utilize metal-amino acid chelates (e.g., copper glycinate) rather than free inorganic salts (like copper sulfate). Amino acid chelates improve gastrointestinal absorption and reduce mucosal irritation.

  • Staggered Dosing: Administer the metal supplement via oral gavage at least 4 to 6 hours after the 9-Methyl-1-phenazinol dose. This temporal separation prevents direct chelation in the GI tract or systemic circulation during the phenazine's peak plasma concentration ( Cmax​ ).

  • Monitoring: Track serum ceruloplasmin (for copper status) and ferritin (for iron status) weekly to titrate the metal rescue dose accurately.

Quantitative Data Summarization

Use the following reference table to establish your monitoring thresholds and intervention triggers during in vivo studies:

Toxicity MechanismPrimary BiomarkerCritical ThresholdIntervention StrategyExpected Outcome
Redox Cycling / ROS Serum MDA / GSH ratio> 2-fold increase in MDANAC (300 mg/kg i.p.)Normalization of GSH pool
Bivalent Metal Chelation Serum Cu²⁺ / Ceruloplasmin< 60 µg/dL Cu²⁺Staggered Cu²⁺ supplementationRestoration of metalloenzyme function
Mitochondrial Dysfunction Blood Lactate> 2.0 mmol/LLiposomal encapsulationPrevention of lactic acidosis
Mechanistic Workflow & Intervention Mapping

ToxicityMechanisms Phenazinol 9-Methyl-1-phenazinol Exposure Redox Redox Cycling (NAD(P)H to O2) Phenazinol->Redox Electron Acceptor Chelation Bivalent Metal Chelation (Cu2+, Fe2+, Zn2+) Phenazinol->Chelation 1-OH Moiety ROS ROS Generation (Superoxide, H2O2) Redox->ROS O2 Reduction Toxicity1 Oxidative Stress & Proteotoxicity ROS->Toxicity1 Cellular Damage Toxicity2 Metalloenzyme Dysfunction Chelation->Toxicity2 Metal Depletion NAC Intervention: N-Acetylcysteine (NAC) NAC->ROS Scavenges/Neutralizes MetalSupp Intervention: Trace Metal Supplement MetalSupp->Chelation Competitive Restoration

Caption: Mechanisms of 9-Methyl-1-phenazinol in vivo toxicity and targeted therapeutic interventions.

References
  • Generation of Reactive Oxygen Species Mediated by 1-Hydroxyphenazine, a Virulence Factor of Pseudomonas aeruginosa - Chemical Research in Toxicology (ACS Publications). 1

  • Phenazine derivatives cause proteotoxicity and stress in C. elegans - PMC - NIH. 3

  • N-acetylcysteine attenuates reactive-oxygen-species-mediated endoplasmic reticulum stress during liver ischemia-reperfusion injury - Baishideng Publishing Group. 4

  • Structure–Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent Bacterial Biofilms - Journal of Medicinal Chemistry (ACS Publications). 6

  • Studies on Metal Chelate Compounds of Phenazine Derivatives. I. Spectrophotometric Studies on Copper Chelate Compounds of 1-Hydroxyphenazine - J-Stage. 2

  • N-acetylcysteine inhibits in vivo oxidation of native low-density lipoprotein - PMC - NIH. 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Technical Guide: Phenazine-1-Carboxylic Acid vs. 9-Methyl-1-Phenazinol

As phenazine derivatives continue to gain traction in both agricultural biotechnology and medicinal chemistry, understanding the structural and functional divergence between naturally occurring metabolites and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

As phenazine derivatives continue to gain traction in both agricultural biotechnology and medicinal chemistry, understanding the structural and functional divergence between naturally occurring metabolites and synthetic derivatives is critical for drug development and material science.

This guide provides an objective, data-driven comparison between Phenazine-1-carboxylic acid (PCA) —a highly active, biosynthesized antimicrobial agent—and 9-Methyl-1-phenazinol —a structurally hindered derivative primarily utilized in coordination chemistry and identified in biomass liquefaction.

Physicochemical & Structural Profiling

While both compounds share the core tricyclic phenazine scaffold, their functional group substitutions dictate entirely different chemical behaviors and biological applications. PCA features a carboxylic acid at the C-1 position, making it a potent redox-active metabolite[1]. Conversely, 9-Methyl-1-phenazinol features a hydroxyl group at C-1 and a methyl group at C-9, a modification specifically designed to introduce steric hindrance during metal coordination[2].

Table 1: Physicochemical and Biological Comparison
FeaturePhenazine-1-carboxylic acid (PCA)9-Methyl-1-phenazinol
Molecular Formula C13H8N2O2C13H10N2O
Origin Natural (Biosynthesized by Pseudomonas spp.)[1]Synthetic / Biomass liquefaction byproduct[3]
Primary Function Antimicrobial, biopesticide, biofilm promoterCoordination chemistry (metal chelation)
Key Mechanism Fe(III) reduction, ROS generation[4][5]Bidentate metal coordination[2]
Target Applications Agricultural pathogen control, oncology researchAnalytical chemistry, bio-oil composition studies

Biosynthetic vs. Synthetic Workflows

The PCA Biosynthetic Pathway

PCA is naturally synthesized by Pseudomonas species via the shikimate pathway. The process is governed by the highly conserved phzABCDEFG gene cluster[6]. The conversion of chorismic acid to PCA requires precise enzymatic steps, culminating in the condensation of two molecules of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA)[6].

PCABiosynthesis Chorismate Chorismic Acid ADIC ADIC Chorismate->ADIC PhzE (Glutamine) DHHA DHHA ADIC->DHHA PhzD PCA Phenazine-1-carboxylic acid (PCA) DHHA->PCA PhzF, PhzB, PhzG

Figure 1: Biosynthetic pathway of PCA from chorismic acid via the phz gene cluster.

9-Methyl-1-Phenazinol Synthesis

Unlike PCA, 9-Methyl-1-phenazinol is not a primary biological metabolite. It is either synthesized in the laboratory to study the steric effects of the 9-substituent on chelate formation[2], or it emerges as a trace degradation product (approx. 1.92% relative area) in the bio-oil produced during the subcritical thermal liquefaction of oak wood[3].

Mechanisms of Action & Application Scenarios

The functional divergence between these two compounds is rooted in their electron-transfer capabilities and structural geometry.

  • PCA (Redox & Antimicrobial): PCA is a potent redox cycler. In infectious models, it reduces sequestered ferric iron [Fe(III)] to bioavailable ferrous iron [Fe(II)], which is critical for Pseudomonas aeruginosa biofilm development[5]. Furthermore, PCA induces apoptosis in cancer cells (e.g., DU145 cells) and pathogens like Vibrio anguillarum by generating lethal levels of Reactive Oxygen Species (ROS)[4][7].

  • 9-Methyl-1-Phenazinol (Coordination Chemistry): 1-phenazinol derivatives naturally coordinate bivalent metals (Cu2+, Ni2+) using the hydroxyl oxygen and the adjacent ring nitrogen. The addition of the 9-methyl group introduces significant steric bulk, forcing the resulting metal chelate out of a planar configuration, thereby altering its stability and reactivity[2].

MOA PCA Phenazine-1-carboxylic acid Fe3 Extracellular Fe(III) Reduction PCA->Fe3 Electron Transfer ROS Intracellular ROS Generation PCA->ROS Redox Cycling MPO 9-Methyl-1-phenazinol Chelate Bivalent Metal Chelation MPO->Chelate N-9/O-1 Coordination Biofilm Promotes Biofilm Survival Fe3->Biofilm Fe(II) Uptake via FeoB Apoptosis Pathogen/Cancer Apoptosis ROS->Apoptosis Oxidative Stress Coord Sterically Hindered Complexes Chelate->Coord Cu(II) / Ni(II)

Figure 2: Divergent mechanistic pathways of PCA and 9-Methyl-1-phenazinol.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls directly into the workflow.

Protocol 1: PCA-Mediated Biofilm Rescue Assay (Iron Reduction)

Objective: Validate PCA's ability to shift the redox equilibrium of iron to rescue biofilm formation in iron-starved environments[5]. Causality & Validation: By utilizing a P. aeruginosa mutant lacking native siderophores and adding conalbumin (an Fe(III)-binding protein), biofilm formation is completely arrested. If PCA successfully reduces Fe(III) to Fe(II), the iron is released from conalbumin and absorbed via the FeoB pathway, rescuing the biofilm. The absence of PCA serves as an absolute negative control.

  • Strain Preparation: Culture a P. aeruginosa siderophore-null mutant (Δpvd/Δpch) in Luria-Bertani (LB) broth to the exponential growth phase.

  • Iron Starvation: Inoculate the mutant into minimal media supplemented with 20 µg/mL conalbumin to sequester all available Fe(III).

  • PCA Treatment: Introduce purified PCA at a concentration of 50 µM to the experimental wells. Maintain control wells with the vehicle (DMSO) only.

  • Incubation: Incubate statically at 37°C for 24-48 hours.

  • Quantification: Wash non-adherent cells, stain the established biofilm with 0.1% crystal violet, solubilize with 30% acetic acid, and measure absorbance at OD595.

Protocol 2: Metal Chelation Analysis of 9-Methyl-1-phenazinol

Objective: Determine the steric impact of the 9-methyl group on planar chelate formation with bivalent metals[2]. Causality & Validation: Titrating metal ions into the phenazinol solution induces a shift in UV-Vis absorption. By calculating the stability constant (Kd) and comparing it against unsubstituted 1-phenazinol, researchers can quantitatively validate the steric penalty imposed by the 9-methyl group.

  • Reagent Preparation: Dissolve synthesized 9-Methyl-1-phenazinol in absolute ethanol to a final concentration of 1 mM.

  • Metal Titration: Prepare 1 mM aqueous solutions of Cu(II) acetate and Ni(II) acetate.

  • Spectrophotometric Analysis: Gradually titrate the metal solutions into the phenazinol solution. Record UV-Vis absorption spectra (200-600 nm) after each addition.

  • Isosbestic Point Verification: Identify isosbestic points across the spectra to confirm the direct transition from the free ligand to the metal-chelate complex without intermediate species.

  • Data Synthesis: Calculate the binding affinity using the Benesi-Hildebrand equation.

Comparative Performance Data

Table 2: Experimental Performance Metrics
MetricPhenazine-1-carboxylic acid (PCA)9-Methyl-1-phenazinol
Production Yield Up to 10.65 g/L (Engineered P. chlororaphis via fed-batch)[6]N/A (Trace component in bio-oil: ~1.92% relative area)[3]
Biofilm Rescue (Iron) Rescues P. aeruginosa biofilm at 10-100 µM[5]No documented in vivo biofilm rescue activity
Chelation Targets Weak/Non-specificCu(II), Ni(II) (Sterically hindered by 9-methyl)[2]
Antimicrobial Efficacy Highly potent against V. anguillarum (Complete lysis)[7]Baseline/Low (Used primarily as a structural chemical probe)

Conclusion

For drug development and agricultural biotechnology professionals, Phenazine-1-carboxylic acid (PCA) represents a highly scalable, biologically active compound with validated mechanisms in ROS generation and iron redox cycling. It is an ideal candidate for biopesticide formulation and oncology research. Conversely, 9-Methyl-1-phenazinol serves a niche but vital role in analytical and coordination chemistry, acting as a structural probe to understand steric hindrance in metal chelation, and serving as a biomarker in the thermal liquefaction of lignocellulosic biomass.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 95069, Phenazine-1-carboxylic acid" PubChem.
  • MedChemExpress. "Phenazine-1-carboxylic acid | Fungal Inhibitor". MedChemExpress.
  • Wang, Y., et al. "Phenazine-1-Carboxylic Acid Promotes Bacterial Biofilm Development via Ferrous Iron Acquisition". Journal of Bacteriology (ASM Journals).
  • Zhang, L., et al. "Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model". Frontiers in Microbiology.
  • ResearchGate. "Differential trends in mercury concentrations in double-crested cormorant populations of the Canadian Prairies" (Contains synthesis and chelation data for 9-Methyl-1-phenazinol). ResearchGate.
  • ACS Publications. "Liquefaction of Oak Wood Using Various Solvents for Bio-oil Production". ACS Omega.
  • Liu, X., et al. "Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5". PMC / Frontiers in Bioengineering and Biotechnology.
  • MDPI. "Economical Production of Phenazine-1-carboxylic Acid from Glycerol by Pseudomonas chlororaphis Using Cost-Effective Minimal Medium". MDPI.

Sources

Comparative

Cross-validation of 9-Methyl-1-phenazinol quantification methods

As a Senior Application Scientist, I frequently encounter challenges in the precise quantification of redox-active heterocyclic compounds. 9-Methyl-1-phenazinol (CAS: 13860-43-0; MW: 210.23 g/mol ) is a structurally uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the precise quantification of redox-active heterocyclic compounds. 9-Methyl-1-phenazinol (CAS: 13860-43-0; MW: 210.23 g/mol ) is a structurally unique phenazine derivative. Whether you are profiling complex bio-oils from thermochemical biomass liquefaction[1] or investigating microbial secondary metabolites[2], selecting the correct analytical technique is paramount.

Crucially, 9-Methyl-1-phenazinol is a structural isomer of pyocyanin (1-hydroxy-5-methylphenazine), sharing the exact monoisotopic mass ( [M+H]+ m/z ~211.09)[3]. This isomeric relationship dictates that mass spectrometry alone cannot distinguish them without rigorous chromatographic separation.

This guide provides a cross-validation of the three primary analytical frameworks—LC-MS/MS, GC-MS, and HPLC-UV —detailing the causality behind experimental choices and establishing self-validating protocols for your laboratory.

Methodological Cross-Validation & Decision Matrix

Selecting the appropriate quantification method depends entirely on your sample matrix and required sensitivity. Phenazines possess highly conjugated aromatic systems (ideal for UV detection) and basic nitrogen atoms (ideal for positive electrospray ionization, ESI+)[4][5]. Furthermore, the specific placement of the methyl and hydroxyl groups in 9-Methyl-1-phenazinol renders it sufficiently volatile for gas chromatography without prior derivatization[1].

G A Sample Matrix (Bio-oil / Culture) B Liquid-Liquid Extraction (e.g., Chloroform) A->B C Target Concentration & Matrix Complexity? B->C D LC-MS/MS (ESI+) Trace Levels (ng/mL) C->D High Sensitivity E GC-MS (EI) Volatile Bio-oils C->E Thermochemical F HPLC-UV Routine (µg/mL) C->F High Abundance

Decision matrix for selecting 9-Methyl-1-phenazinol quantification methods.

Quantitative Performance Comparison
Analytical ParameterLC-MS/MS (ESI+)GC-MS (EI)HPLC-UV/Vis
Primary Application Trace quantification in biological/clinical matricesProfiling in complex thermochemical bio-oilsRoutine purity checks & high-yield cultures
Linear Dynamic Range 1 – 1,000 ng/mL0.5 – 50 µg/mL1 – 100 µg/mL
Limit of Detection (LOD) < 0.5 ng/mL~0.1 µg/mL~0.5 µg/mL
Resolution Mechanism MRM Transitions + Retention TimeVolatility + Mass FragmentationUV Absorbance + Retention Time
Matrix Susceptibility High (ESI ion suppression requires SIL-IS)High (Requires filtration/clean-up)Moderate (Co-eluting chromophores)

Experimental Protocols & Mechanistic Causality

A robust protocol is not a mere list of steps; it is a sequence of chemically justified decisions. Below are the optimized workflows for quantifying 9-Methyl-1-phenazinol.

Protocol A: LC-MS/MS (The Gold Standard for Sensitivity)

Causality: The heterocyclic nitrogen in the phenazine core acts as a weak base. By utilizing an acidic mobile phase (0.1% formic acid), we force the equilibrium toward the protonated state [M+H]+ , exponentially increasing the ionization efficiency in the ESI+ source[4][5].

  • Extraction: Add 3 volumes of chloroform to 1 volume of the aqueous sample. Vortex vigorously for 2 minutes. Rationale: 9-Methyl-1-phenazinol is moderately non-polar and partitions highly efficiently into the heavy organic layer, leaving polar matrix proteins behind[4].

  • Reconstitution: Evaporate the organic layer under a gentle nitrogen stream. Reconstitute in 50% Acetonitrile / 50% Water (containing 0.1% Formic Acid).

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes. Rationale: The C18 stationary phase is critical to separate 9-Methyl-1-phenazinol from its isomer, pyocyanin, before they enter the mass spectrometer.

  • Detection (MRM Mode): Operate in ESI+ mode. Monitor the precursor ion m/z 211.1[2].

G ESI ESI+ Source Protonation to [M+H]+ Q1 Q1: Precursor Select m/z 211.1 ESI->Q1 CID Collision Cell Fragmentation (CID) Q1->CID Q3 Q3: Product Ions Quant & Qual MRM CID->Q3

LC-MS/MS Multiple Reaction Monitoring (MRM) pathway for phenazine derivatives.

Protocol B: GC-MS (For Thermochemical Bio-oils)

Causality: In biomass liquefaction (e.g., oak wood processing), 9-Methyl-1-phenazinol is generated alongside hundreds of phenolic compounds[1]. Because its hydroxyl group is sterically hindered and the molecule is relatively small, it can be volatilized at high temperatures without the need for silylation derivatization.

  • Sample Preparation: Dilute the heavy bio-oil sample 1:10 in a volatile organic solvent (e.g., acetone) and filter through a 0.22 µm PTFE syringe filter to remove char and particulates.

  • Injection: Inject 1 µL using a 10:1 split ratio into the GC injection port set to 250°C[1].

  • Separation: Utilize an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use Helium as the carrier gas at a constant flow of 1 mL/min[1].

  • Thermal Gradient: Hold the oven at 40°C for 3 min. Ramp at 12°C/min to 190°C (hold 1 min), then ramp at 8°C/min to 300°C (hold 20 min)[1]. Rationale: This slow ramp through the 190°C–300°C window ensures baseline resolution of structurally similar polycyclic aromatic hydrocarbons and phenazines.

  • Detection: Use Electron Ionization (EI) at 70 eV. Scan m/z 50–500 and quantify using the total ion chromatogram (TIC) relative to an internal standard.

Establishing a Self-Validating System (QA/QC)

To guarantee trustworthiness, your analytical workflow must be a closed, self-validating loop. Do not rely solely on external calibration curves.

  • System Suitability Testing (SST): Before running biological or environmental samples, inject a known standard mix of 9-Methyl-1-phenazinol. The Relative Standard Deviation (RSD) of the retention time must be < 2%, and the peak asymmetry factor should remain between 0.8 and 1.2.

  • Internal Standardization: Because ESI+ is highly susceptible to ion suppression from co-eluting matrix components, you must spike samples with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. If a deuterated 9-Methyl-1-phenazinol is unavailable, a structural analog like 1-hydroxyphenazine should be used to normalize recovery rates[4].

  • Matrix Spiking (Recovery Validation): Analyze a blank matrix (e.g., uninoculated culture media or blank solvent) spiked with a known concentration of the analyte. A self-validating method must demonstrate a recovery rate between 80% and 120% . Deviations indicate incomplete extraction or severe matrix quenching.

References

  • Liquefaction of Oak Wood Using Various Solvents for Bio-oil Production | ACS Omega. acs.org. 1

  • A Comparative Guide to Pyocyanin Quantification: Validating Methods with Standards - Benchchem. benchchem.com. 4

  • Identification and Quantification of Secondary Metabolites by LC-MS from Plant-associated Pseudomonas aurantiaca and Pseudomonas chlororaphis - PMC. nih.gov. 5

  • LC-MS/MS determination of pyocyanin-N-acetyl cysteine adduct: application for understanding Pseudomonas aeruginosa virulence factor neutralization - PubMed. nih.gov.2

  • Functional and Structural Analysis of Phenazine O-Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin - PMC. nih.gov. 3

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Profiling: The Dual-Hazard Nature of 9-Methyl-1-phenazinol

Comprehensive Operational and Disposal Guide for 9-Methyl-1-phenazinol As a Senior Application Scientist, I recognize that the transition from bench-scale discovery to operational scale-up requires more than just synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 9-Methyl-1-phenazinol

As a Senior Application Scientist, I recognize that the transition from bench-scale discovery to operational scale-up requires more than just synthetic success; it demands rigorous, compliant, and scientifically sound lifecycle management of chemicals. 9-Methyl-1-phenazinol (CAS: 933746-97-5) is a prime example. While its potent biological activity makes it invaluable in drug development, its complex physicochemical profile demands a highly specialized approach to handling and disposal.

This guide provides a self-validating, step-by-step operational protocol designed to protect laboratory personnel, ensure environmental compliance, and integrate seamlessly into your daily research workflows.

To understand the disposal protocol, we must first understand the molecule's mechanism of action. 9-Methyl-1-phenazinol is a redox-active N-heterocyclic aromatic compound. It presents a dual-hazard profile in laboratory settings:

  • Redox Cycling & Cytotoxicity: Like many phenazine derivatives, it can undergo intracellular redox cycling, generating reactive oxygen species (ROS) that intercalate DNA. This makes it highly toxic to aquatic ecosystems if released into the environment.

  • Heavy Metal Chelation: The hydroxyl group at the 1-position and the nitrogen atoms in the phenazine ring allow this compound to act as a powerful bidentate chelating agent. It readily forms stable, planar coordination complexes with bivalent transition metals, particularly [1].

The Causality of Segregation: Because of this dual nature, you cannot simply dispose of post-assay 9-Methyl-1-phenazinol in a single waste stream. Incinerating bulk waste containing heavy metal complexes releases toxic metal oxides into the atmosphere. Conversely, sending organic phenazines to aqueous waste treatment facilities causes severe ecological damage. Therefore, we must actively decouple the organic heterocycle from the heavy metal prior to disposal—a process known as demetallation.

Self-Validating Protocol: Demetallation & Phase Separation

This protocol is designed for post-assay liquid waste (e.g., following a Cu/Ni chelation assay). It utilizes thermodynamic displacement and liquid-liquid extraction (LLE) to separate the hazards into compliant waste streams. Every step includes a visual validation cue to ensure the reaction has gone to completion.

Required Materials:

  • 0.5 M EDTA solution (pH 8.0)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Separatory funnel (250 mL)

  • Class II Chemical Fume Hood

Step-by-Step Methodology:

  • Step 1: Quenching & Demetallation Transfer your 10 mL assay volume (containing the phenazinol-metal complex in DMSO/Water) into a separatory funnel. Add 15 mL of 0.5 M EDTA.

    • Causality: EDTA possesses a significantly higher formation constant ( Kf​ ) for Cu²⁺ and Ni²⁺ than bidentate phenazinol derivatives. This thermodynamically drives the displacement of the heavy metal from the phenazine core.

    • Self-Validation Check: Observe the colorimetric shift. The solution will transition from the deep, opaque hue of the phenazinol-metal charge-transfer complex to the translucent light blue/green characteristic of an EDTA-metal complex. This visual cue confirms successful demetallation.

  • Step 2: Liquid-Liquid Extraction (LLE) Add 20 mL of Ethyl Acetate (EtOAc) to the separatory funnel. Cap and invert gently 5–8 times. Do not shake vigorously, as phenazine derivatives in biological buffers can form stubborn emulsions.

    • Causality: The highly polar metal-EDTA complex remains strictly in the aqueous phase, while the freed, hydrophobic 9-Methyl-1-phenazinol partitions into the organic EtOAc phase.

  • Step 3: Phase Resolution & Validation Vent the funnel and allow the layers to resolve for 5 minutes.

    • Self-Validation Check: The upper organic layer (EtOAc) will retain a slight yellowish tint (indicating the presence of free phenazinol), while the lower aqueous layer will remain pale blue/green (indicating the isolated metal-EDTA complex).

  • Step 4: Segregated Disposal Carefully drain the lower aqueous layer into the designated Aqueous Heavy Metal Waste carboy. Pour the upper organic layer into the Non-Halogenated Organic Waste carboy.

Waste Segregation Architecture

To maintain strict adherence to [2], all laboratory outputs must be quantified and segregated. Use the following matrix to standardize your lab's disposal architecture.

Waste StreamTarget Analyte / ContaminantMax Allowable ConcentrationpH RangeApproved ContainerFinal Treatment Method
Organic Waste 9-Methyl-1-phenazinol, EtOAc, DMSO< 500 mMN/AVented HDPE Carboy (Red Tag)High-Temperature Incineration
Aqueous Metal Cu²⁺ / Ni²⁺ (EDTA bound), Water< 50 mM7.5 - 8.5Vented HDPE Carboy (Blue Tag)Chemical Precipitation & Stabilization
Solid Waste Trace Phenazinol, Contaminated PPE< 1% w/wN/APuncture-proof Chem-Waste BinAutoclaving followed by Incineration

Operational Workflow Visualization

The following diagram maps the lifecycle of 9-Methyl-1-phenazinol from stock preparation through assay execution, demetallation, and final waste segregation.

G Start 9-Methyl-1-phenazinol Stock (DMSO) Assay Metal Chelation Assay (Cu2+ / Ni2+) Start->Assay Add Aqueous Metal Salts Solid Contaminated Consumables (Solid Waste) Start->Solid Contaminated Tips/Tubes Quench EDTA Quenching (Metal Stripping) Assay->Quench Post-Assay Processing LLE Liquid-Liquid Extraction (EtOAc / Water) Quench->LLE Phase Separation WasteOrg Organic Waste (Phenazinol + EtOAc) LLE->WasteOrg Upper Organic Layer WasteAq Aqueous Waste (Metal-EDTA Complex) LLE->WasteAq Lower Aqueous Layer

Workflow for demetallation and segregated disposal of 9-Methyl-1-phenazinol complexes.

References

  • Title: Derivatives of 1-phenazinol having a substituent in 9-position Source: ResearchGate (Literature on Phenazine Chelate Formation) URL: [Link]

  • Title: Hazardous Waste Management System Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Identifying and Evaluating Hazards in Research Laboratories Source: American Chemical Society (ACS) URL: [Link]

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